Product packaging for Resiquimod(Cat. No.:CAS No. 144875-48-9)

Resiquimod

Cat. No.: B1680535
CAS No.: 144875-48-9
M. Wt: 314.4 g/mol
InChI Key: BXNMTOQRYBFHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Resiquimod is an imidazoquinoline.
A substance being studied in the treatment of some types of skin cancer. When put on the skin, this compound causes some immune cells to make certain chemicals that may help them kill tumor cells. It is also being studied to find out if adding it to a tumor vaccine improves the antitumor immune response. It is a type of imidazoquinoline and a type of immunomodulator.
This compound is an imidazoquinolinamine and Toll-like receptor (TLR) agonist with potential immune response modifying activity. This compound exerts its effect through the TLR signaling pathway by binding to and activating TLR7 and 8 mainly on dendritic cells, macrophages, and B-lymphocytes. This induces the nuclear translocation of the transcription activator NF-kB as well as activation of other transcription factors. This may lead to an increase in mRNA levels and subsequent production of cytokines, especially interferon-alpha (INF-a) and other cytokines, thereby enhancing T-helper 1 (Th1) immune responses. In addition, topical application of this compound appears to activate Langerhans' cells, leading to an enhanced activation of T-lymphocytes. Due to its immunostimulatory activity, this agent may potentially be useful as a vaccine adjuvant.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 12 investigational indications.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22N4O2 B1680535 Resiquimod CAS No. 144875-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNMTOQRYBFHNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040603
Record name Resiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144875-48-9
Record name Resiquimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144875-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resiquimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144875489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resiquimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Resiquimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RESIQUIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3DMU7PVXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Resiquimod As an Immunomodulatory Agent: Foundational Academic Perspectives

Resiquimod within the Imidazoquinoline Class of Immunopotentiators

This compound (R-848) is a synthetic small molecule belonging to the imidazoquinoline family of compounds, known for their potent immunopotentiatory effects. researchgate.netdrugbank.com This class of molecules functions primarily by activating Toll-like receptors, specifically TLR7 and TLR8, which are located within endosomes of immune cells such as dendritic cells, macrophages, and B lymphocytes. tandfonline.comnih.govwikipedia.orgnih.govnih.gov

The activation of TLR7 and TLR8 by imidazoquinolines like this compound triggers intracellular signaling pathways, notably the MyD88-dependent pathway, leading to the induction and secretion of a broad spectrum of pro-inflammatory cytokines and type I interferons (IFN-α and IFN-β). researchgate.netnih.govnih.govnih.govbiorxiv.org These cytokines play pivotal roles in shaping both innate and adaptive immune responses. For instance, TLR7 activation in plasmacytoid dendritic cells (pDCs) is a major inducer of IFN-α, which is critical for antiviral immunity. tandfonline.comnih.govnih.gov TLR8, predominantly expressed in myeloid dendritic cells, monocytes, and macrophages, is more strongly associated with the induction of pro-inflammatory cytokines such as TNF-α and IL-12, which promote cell-mediated immunity and Th1-type responses. tandfonline.comgoogle.com

This compound is recognized as a dual agonist for both TLR7 and TLR8 in humans, distinguishing it from some other imidazoquinolines like Imiquimod (B1671794), which primarily activates TLR7. researchgate.netgoogle.com This dual activity contributes to this compound's potent immunomodulatory profile. Studies have shown that this compound can induce cytokine secretion, macrophage activation, and enhance cellular immunity. researchgate.net It has been demonstrated to be significantly more potent than Imiquimod in inducing pro-inflammatory cytokines and promoting lymphocyte proliferation and immunoglobulin class switching in B cells. nih.govnih.govoup.com

The mechanism of action involves the activation of transcription factors such as NFκB, which bind to promoter regions of genes encoding pro-inflammatory cytokines. nih.gov This leads to an enhanced Th1-type immune response, characterized by the upregulation of cytokines like IL-2 and IFN-γ, and the downregulation of Th2 cytokines such as IL-5. nih.gov

Historical Context and Evolution of this compound Research in Immunopharmacology

The research into imidazoquinoline immunopotentiators dates back several decades, with early investigations focusing on their potential antiviral activities. Imiquimod, a related compound, was first identified in the 1980s during a screening program for anti-herpes virus activity. nih.gov Although initially explored for direct antiviral effects, it was subsequently discovered that Imiquimod's efficacy was primarily a consequence of its ability to induce pro-inflammatory cytokines and drive Th1 immune responses. nih.gov This realization paved the way for the development of imidazoquinolines as immune response modifiers.

This compound, as a second-generation imidazoquinoline, emerged from this research lineage. It was developed with the aim of creating a more potent immunomodulator compared to Imiquimod. nih.govoup.com Early studies characterized this compound's ability to induce higher levels of cytokines such as IFN-α and IL-12 from immune cells at lower concentrations than Imiquimod. nih.govnih.govoup.com

The identification of TLR7 and TLR8 as the primary molecular targets for imidazoquinolines provided a crucial intellectual link between these synthetic compounds and the broader field of immunological adjuvant research, which had long explored the use of pathogen-associated molecular patterns (PAMPs) to amplify immune responses. nih.govgoogle.com This discovery solidified the understanding of how these small molecules could potently activate innate immune pathways.

Research into this compound has evolved to explore its potential applications in various conditions where immune modulation is desired. Pre-clinical and clinical studies have investigated its use as a topical treatment for viral infections like herpes simplex virus and skin lesions such as cutaneous T cell lymphoma. wikipedia.orgoup.commdpi.com Furthermore, its potent ability to stimulate immune responses has led to extensive research into its potential as a vaccine adjuvant to enhance antigen-specific immunity. researchgate.netwikipedia.orgbiorxiv.orgmdpi.com

Detailed research findings have highlighted this compound's impact on various immune cell populations. Studies have shown that this compound treatment can lead to significant increases in the numbers of neutrophils and macrophages, as well as increased expression of activation markers on T cells. nih.gov In the context of cancer immunotherapy, research has explored its ability to polarize tumor-associated macrophages towards an M1 phenotype and promote the infiltration of cytotoxic T lymphocytes into the tumor microenvironment. nih.govbiorxiv.org

Molecular and Cellular Mechanisms of Resiquimod Action

Toll-like Receptor 7/8 Agonism: Specificity and Binding Dynamics

Resiquimod acts as a synthetic agonist for both human TLR7 and TLR8. invivogen.cominvivogen.com In contrast, in mice, it primarily activates TLR7. invivogen.cominvivogen.comnih.gov This differential species-specific activity highlights nuances in TLR signaling pathways between humans and rodents. mdpi.com TLR7 and TLR8 are structurally homologous endosomal receptors. invivogen.com They are activated by single-stranded RNA (ssRNA), but exhibit distinct ligand-binding specificities and cellular expression patterns, suggesting specialized, non-redundant roles. invivogen.com

The binding of agonists like this compound to TLR7 and TLR8 involves specific binding sites within the receptor structure. Site 1 is highly conserved between TLR7 and TLR8 and accommodates nucleosides or base analogs. invivogen.com The preference for guanosine (B1672433) (G) in TLR7 and uridine (B1682114) (U) in TLR8 is determined by specific residues in this site. invivogen.com Occupancy of Site 1 is crucial for receptor dimerization and subsequent signaling. invivogen.com Site 2, which is less conserved, binds ssRNA with specific motifs (U(U) for TLR7 and U(G) for TLR8). invivogen.com While ssRNA binding to Site 2 alone is insufficient for forming a signaling-competent TLR dimer, it significantly enhances the binding affinity of Site 1. invivogen.com This suggests that TLR7 and TLR8 may primarily sense RNA degradation products rather than full-length ssRNAs. invivogen.com

Cellular assays have provided insights into the binding affinity and activation potential of this compound for human TLR7 and TLR8. Studies have reported EC50 values for hTLR7 activation in the range of 75-120 nM and for hTLR8 activation in the range of 2.8-3.1 µM for related compounds, with maximal hTLR7 activation reaching 40-80% of that induced by this compound. frontiersin.org Structural studies, such as the crystal structure of human TLR8 in complex with this compound, have further elucidated the molecular basis of ligand recognition and dimerization upon activation. rcsb.org

Differential Activation of Toll-like Receptor 7 and Toll-like Receptor 8 Pathways

The differential activation of TLR7 and TLR8 by this compound contributes to distinct immune responses depending on the cellular context. TLR7 is predominantly expressed by plasmacytoid dendritic cells (pDCs), as well as B cells and other myeloid cells. invivogen.com TLR8, on the other hand, is highly expressed by myeloid cells, including monocytes and macrophages, and is notably absent from pDCs and B cells. invivogen.comfrontiersin.org

Activation of TLR7, particularly in pDCs, leads to the preferential production of type I interferons (IFN-α/β). invivogen.comaai.org In contrast, TLR8 activation, primarily in myeloid cells, results in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. invivochem.comaai.org this compound's ability to activate both receptors in humans allows it to induce a broader range of cytokine responses. invivochem.com Research findings indicate that this compound can induce the secretion of IFNα from human leukocytes in a similar range to other compounds, but may induce significantly less TNFα, suggesting a potentially higher specificity for human TLR7 in certain contexts. frontiersin.org

Data illustrating the differential cytokine induction by this compound in human peripheral blood mononuclear cells (PBMCs) have been reported, showing dose-dependent increases in cytokines including IFN, TNF, IL-1β, and IL-6. invivochem.com

CytokineEffect of this compound in Human PBMCs
IFNDose-dependent increase
TNFDose-dependent increase
IL-1βDose-dependent increase
IL-6Dose-dependent increase

Based on research findings invivochem.com

Studies in microglial cells have also indicated that this compound can be a powerful stimulant of cytokine and chemokine release, with evidence suggesting that these effects may be primarily mediated via TLR7 rather than TLR8 in this specific cell type, given the relatively low expression of TLR8. nih.gov

Myeloid Differentiation Primary Response 88 (MyD88)-Dependent Signaling Cascades

Upon binding of this compound to TLR7 and/or TLR8 within the endosomes, these receptors undergo dimerization. invivogen.comuniprot.org This dimerization brings the intracellular Toll/Interleukin-1 Receptor (TIR) domains of the receptors into close proximity, facilitating the recruitment of the key adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). invivogen.comuniprot.org The interaction between the receptor TIR domains and MyD88's TIR domain is a critical step in initiating the downstream signaling cascade. invivogen.comuniprot.org

The recruitment of MyD88 leads to the formation of a multi-protein complex known as the "Myddosome." uniprot.org This complex typically involves other signaling molecules such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), IRAK1, and TNF Receptor Associated Factor 6 (TRAF6). uniprot.org The formation of the Myddosome is essential for transmitting the signal from the activated TLRs towards the nucleus. uniprot.org

This compound has been shown to activate immune cells via the TLR7/TLR8 MyD88-dependent signaling pathway. invivogen.cominvivogen.commdpi.comcellsignal.com This has been supported by studies using TLR7-deficient and MyD88-deficient mice, where the induction of cytokines like IFN-alpha, TNF-alpha, and IL-12 in response to this compound was significantly reduced or absent compared to wild-type mice. selleckchem.com These findings underscore the critical role of MyD88 in mediating this compound's effects.

Downstream Intracellular Signaling Events Initiated by this compound

The activation of the MyD88-dependent pathway by this compound triggers a cascade of intracellular signaling events that ultimately lead to the activation of transcription factors and the production of various immune mediators. invivogen.comnih.gov

Nuclear Factor-kappa B (NF-κB) Activation Pathways

One of the major downstream signaling pathways activated by the MyD88-dependent cascade is the Nuclear Factor-kappa B (NF-κB) pathway. invivogen.comnih.govcellsignal.com NF-κB is a family of transcription factors that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. wikipedia.org

The canonical NF-κB pathway is typically activated upon TLR stimulation. wikipedia.org This involves the activation of the IκB kinase (IKK) complex, which is composed of IKKα, IKKβ, and NEMO (IKKγ). wikipedia.org The IKK complex phosphorylates inhibitor of NF-κB (IκB) proteins, such as IκBα, leading to their ubiquitination and proteasomal degradation. wikipedia.org The degradation of IκB allows NF-κB dimers (commonly p50/RelA) to translocate to the nucleus and bind to specific DNA sequences, thereby initiating gene transcription. wikipedia.org

This compound has been shown to induce the nuclear translocation of NF-κB. invivochem.comnih.govcellsignal.comcancer.gov Studies in various cell types, including dendritic cells, macrophages, and B-lymphocytes, have demonstrated this compound's ability to activate NF-κB pathways. nih.govcellsignal.comcancer.gov For instance, this compound treatment has been shown to induce nuclear translocation of NF-κB in B cells. cellsignal.com

Research also indicates that TLR stimulation can activate both canonical and non-canonical NF-κB pathways. nih.gov The non-canonical pathway involves the activation of NF-κB-inducing kinase (NIK) and subsequent processing of the NF-κB2 precursor protein p100 into p52, which then dimerizes with RelB and translocates to the nucleus. wikipedia.orgnih.gov Studies have shown that this compound can induce the cleavage of p100 into p52, suggesting its involvement in activating the non-canonical NF-κB pathway in certain cell types like pDCs. nih.gov

NF-κB PathwayKey FeaturesRole in this compound Signaling
CanonicalIKK activation, IκB phosphorylation and degradation, p50/RelA nuclear translocationActivated by this compound via MyD88 pathway cellsignal.comwikipedia.org
Non-canonicalNIK activation, p100 processing to p52, p52/RelB nuclear translocationInduced by this compound in certain cells nih.gov

Based on research findings cellsignal.comwikipedia.orgnih.gov

Interferon Regulatory Factor (IRF) 3 and IRF7 Nuclear Translocation

In addition to NF-κB activation, the MyD88-dependent signaling pathway initiated by TLR7 and TLR8 can also lead to the activation and nuclear translocation of Interferon Regulatory Factors (IRFs), particularly IRF3 and IRF7. invivogen.cominvivogen.com IRFs are a family of transcription factors that play a critical role in the induction of type I interferons, which are essential for antiviral immunity.

While MyD88 is the primary adaptor for TLR7 and TLR8, the specific mechanisms leading to IRF activation downstream of these receptors can involve other factors and are subject to cellular context. TLR7 and TLR8 activation can lead to the recruitment of TRAF3, which in turn activates the kinases TBK1 and IKKε. These kinases then phosphorylate IRF3 and IRF7, promoting their dimerization and translocation into the nucleus. Once in the nucleus, IRF3 and IRF7 bind to interferon-sensitive response elements (ISREs) in the promoters of type I interferon genes, driving their transcription.

This compound's ability to induce type I interferons, such as IFN-α, is a well-documented effect and is largely mediated through the activation of IRF pathways downstream of TLR7 and TLR8. invivochem.comnih.govinvivogen.com This is particularly prominent in pDCs, which are major producers of type I interferons in response to TLR7 activation. invivogen.comaai.org

Opioid Growth Factor Receptor Upregulation: Investigational Modulatory Aspects

Beyond its well-established role as a TLR7/8 agonist, this compound has also been reported to act as an upregulator of the opioid growth factor receptor (OGFr). wikipedia.orgwikipedia.org The opioid growth factor (OGF), chemically known as [Met⁵]-enkephalin, is an endogenous opioid peptide that acts as a negative regulator of cell proliferation. wikipedia.orgwikipedia.orgphysiology.org The OGF-OGFr axis plays a role in regulating tissue growth and has been implicated in various biological processes, including embryonic development, wound repair, and cancer. wikipedia.org

The mechanism by which this compound upregulates OGFr is an area of ongoing investigation. However, studies have shown that increasing the activity of the OGF-OGFr pathway, either by adding exogenous OGF or by treating with compounds like Imiquimod (B1671794) and this compound that upregulate OGFr, can depress cell proliferation. physiology.orgscirp.org This suggests a potential modulatory aspect of this compound's activity that is independent of its immune-stimulating effects via TLRs. scirp.org

Research indicates that the OGF-OGFr axis regulates cell proliferation through the cyclin-dependent kinase inhibitory pathway, with OGF binding to OGFr leading to increased synthesis of selective cyclin-dependent kinase (CDK) inhibitor proteins like p12 and p16. wikipedia.orgphysiology.org This ultimately delays the progression of the cell cycle from the G1 to the S phase. wikipedia.orgscirp.org

Immunological Modulation and Cellular Responses Induced by Resiquimod

Antigen-Presenting Cell Activation and Maturation

Resiquimod is a potent inducer of maturation and activation in antigen-presenting cells (APCs), including dendritic cells and macrophages agscientific.comcancer.gov. This activation is crucial for bridging the innate and adaptive immune responses agscientific.com.

Dendritic Cell Maturation and Antigen Presentation Enhancement

Dendritic cells (DCs) are key APCs that play a critical role in initiating T cell responses. This compound effectively induces the maturation of various DC subsets, including conventional dendritic cells (cDCs) and plasmacytoid dendritic cells (pDCs) agscientific.comnih.govnih.gov. This maturation process is characterized by specific phenotypic and functional changes that enhance their ability to capture, process, and present antigens to T lymphocytes agscientific.comnih.gov.

Langerhans Cell Efflux and Dermal Dendritic Cell Activation

Topical application of this compound has been shown to activate Langerhans cells (LCs), which are specialized DCs residing in the epidermis invivochem.comagscientific.comnih.gov. Activation by this compound appears to induce the migration or efflux of LCs from the skin to draining lymph nodes nih.govoup.commdpi.comfigshare.com. This migration is a critical step for LCs to transport captured antigens to lymph nodes and interact with T cells, thereby initiating an adaptive immune response oup.com. Studies have observed a decrease in CD1a-positive cells, consistent with LC emigration, in skin treated with this compound nih.gov. This compound has also been shown to induce the upregulation of CCR7 on LCs, a chemokine receptor essential for their migration towards the CCL21 chemokine found in lymph nodes nih.govresearchgate.netresearchgate.net.

Upregulation of Co-stimulatory Molecules (e.g., CD80, CD83, CD86, HLA-DR)

A hallmark of DC maturation is the increased surface expression of co-stimulatory molecules and MHC class II molecules, which are essential for effective T cell activation aacrjournals.org. This compound treatment leads to a significant upregulation of these markers on DCs, including CD80, CD83, CD86, and HLA-DR nih.govnih.govnih.govresearchgate.netplos.orgfrontiersin.orgd-nb.infonih.gov. This enhanced expression facilitates stronger interactions with T cells and promotes robust T cell proliferation and activation nih.gov. Studies on human monocyte-derived DCs have demonstrated that this compound induces cell surface expression of CD83 and increases the expression of CD80, CD86, CD40, and HLA-DR nih.gov. Plasmacytoid DCs stimulated with this compound also show enhanced co-stimulatory marker expression nih.govplos.org.

The following table summarizes the observed upregulation of key co-stimulatory and MHC molecules on dendritic cells upon this compound stimulation:

MoleculeCell TypeEffect of this compound StimulationSource
CD80Monocyte-derived DCs (human)Increased expression nih.gov
CD80Plasmacytoid DCs (human)Enhanced expression nih.govplos.org
CD83Monocyte-derived DCs (human)Induced expression nih.gov
CD83Plasmacytoid DCs (human)Enhanced expression plos.org
CD86Monocyte-derived DCs (human)Increased expression nih.gov
CD86Plasmacytoid DCs (human)Enhanced expression nih.govplos.org
HLA-DRMonocyte-derived DCs (human)Increased expression nih.gov
HLA-DRConventional DCs (human)Increased expression nih.govfrontiersin.org

Macrophage Activation and Phenotypic Polarization (M1-like Macrophages)

Macrophages are another critical component of the innate immune system that are activated by this compound invivochem.comagscientific.com. This compound promotes the activation and polarization of macrophages towards an M1-like phenotype thno.orgmdpi.comfrontiersin.orgbmj.comdovepress.com. M1 macrophages are characterized by their pro-inflammatory and anti-tumorigenic properties, including the production of pro-inflammatory cytokines and enhanced ability to kill cancer cells frontiersin.orgbmj.com. This polarization is considered a strategy to reprogram tumor-associated macrophages (TAMs), which often exhibit an M2-like, pro-tumor phenotype, into anti-tumor effectors mdpi.comdovepress.com. Studies have shown that this compound can induce higher production of cytokines like IL-6, IL-12, and TNF-α from immune cells, including bone marrow-derived macrophages mdpi.com. This compound has been demonstrated to promote M1 polarization and that this effect can be enhanced through specific delivery systems thno.orgdovepress.com. Markers associated with M1 polarization, such as iNOS (NOS2), IL-12, and CXCL10, are more robustly expressed in M1 macrophages thno.org.

Cytokine and Chemokine Induction Profiles

A key effect of this compound is the induction of a wide array of cytokines and chemokines from various immune cells, including monocytes, macrophages, dendritic cells, and B cells invivochem.comagscientific.comnih.govoup.comnih.gov. This cytokine storm plays a crucial role in shaping the subsequent immune response.

Type I Interferon (IFN-α, IFN-β) Production

This compound is a potent inducer of Type I interferons, particularly Interferon-alpha (IFN-α) and Interferon-beta (IFN-β) invivochem.comdrugbank.cominvivogen.comnih.govoup.commdpi.comselleckchem.com. Plasmacytoid dendritic cells (pDCs) are identified as primary producers of IFN-α in response to this compound nih.govoup.com. This compound has been reported to dose-dependently induce IFN in human peripheral blood mononuclear cells (PBMCs) invivochem.com. Both monocytes and B cells have also been noted to produce IFN in response to this compound invivochem.com. The induction of Type I interferons by this compound contributes significantly to its antiviral and immunostimulatory activities invivochem.cominvivogen.comoup.com. Studies have shown increased levels of mRNA for IFN-α in skin biopsy specimens following topical application of this compound nih.gov. This compound induces IFN-alpha and IFN-omega from purified human pDCs, and pDCs are the principal IFN-producing cells in the blood in this context nih.gov.

The following table provides an overview of some cytokines induced by this compound:

CytokineProducer CellsSource
IFN-αPBMCs, Monocytes, B cells, Dendritic cells, pDCs invivochem.comagscientific.comnih.govnih.govoup.comnih.govselleckchem.com
IFN-βPBMCs invivochem.comselleckchem.com
TNF-αPBMCs, Monocytes, Macrophages, Dendritic cells invivochem.comagscientific.comnih.govoup.comnih.govselleckchem.com
IL-1βPBMCs, Monocytes invivochem.comoup.com
IL-6PBMCs, Monocytes, Macrophages, Dendritic cells invivochem.comagscientific.comnih.govoup.comnih.govfrontiersin.orgdovepress.comselleckchem.comnih.gov
IL-12Dendritic cells, Monocytes, Macrophages agscientific.comnih.govnih.govnih.govoup.commdpi.comaacrjournals.orgnih.govthno.orgdovepress.com
IL-8Dendritic cells, Monocytes, Macrophages agscientific.comnih.govoup.comnih.govfrontiersin.org
IFN-γT-helper 1 cells, also induced indirectly invivochem.comnih.govoup.commdpi.comnih.gov

Pro-inflammatory Cytokine Secretion (e.g., IL-6, IL-12, TNF-α, IFN-γ)

This compound is a potent inducer of pro-inflammatory cytokine secretion, a key aspect of its immunomodulatory activity invivogen.comfrontiersin.org. Activation of TLR7/8 by this compound stimulates immune cells, including dendritic cells, macrophages, and monocytes, to release a variety of cytokines frontiersin.orgfrontiersin.org.

Studies have shown that this compound induces the production of cytokines such as Interleukin-6 (IL-6), Interleukin-12 (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ) invivogen.comfrontiersin.org. This cytokine induction occurs through the MyD88-dependent signaling pathway frontiersin.org. For instance, research in human myeloid DCs has demonstrated that this compound-activated DCs produce inflammatory cytokines including TNF-α, IL-6, and IL-12 aai.org. Passive pulsing of primary acute myeloid leukemia (AML) cells with this compound also resulted in the production of IL-6, TNF-α, IL-1β, and/or IFN-α nih.gov. In a study involving nasal administration of this compound, significant induction of nasal mucosal IFN-α2a, IFN-γ, TNF-α, IL-2, and IL-12p70 was observed in participants ersnet.org.

While systemic administration of low-dose this compound in some animal models induced a transient upregulation of IFN-α and a slight increase in IL-6, it did not increase IL-1β and TNF-α levels at that specific low dose oncotarget.com. However, higher doses or different administration routes can lead to more pronounced systemic cytokine induction tandfonline.com.

Adaptive Immune Cell Priming and Effector Function Enhancement

This compound's activation of innate immune cells, particularly dendritic cells and macrophages, plays a critical role in priming and enhancing the function of adaptive immune cells, including T cells and B cells ncats.ioaacrjournals.org.

T Helper 1 (Th1) Immune Response Skewing

This compound is known to promote the skewing of the immune response towards a T helper 1 (Th1) phenotype frontiersin.orgaacrjournals.orgresearchgate.net. A Th1 response is characterized by the production of cytokines such as IFN-γ and IL-12, which are essential for cell-mediated immunity and are crucial for antitumor and antiviral responses invivogen.comaacrjournals.orgnih.gov.

This compound activates dendritic cells, enabling them to secrete cytokines like IL-12, which in turn drives naive CD4+ T cells to differentiate into Th1 cells producing IFN-γ frontiersin.orgaai.orgaacrjournals.org. In vitro studies have shown that this compound can skew a Th1 cytokine profile, enhancing cellular immune responses aacrjournals.org. Animal studies have also confirmed this compound's ability to bias immune responses toward a predominance of Th1 cells aacrjournals.org.

Cytotoxic T Lymphocyte (CTL) Activation and Infiltration (CD8+ T cells)

This compound enhances the activation and function of cytotoxic T lymphocytes (CTLs), also known as CD8+ T cells, which are critical for directly killing infected or cancerous cells aacrjournals.orgbiorxiv.org. This compound promotes the cross-presentation of exogenous antigens by dendritic cells, leading to the efficient induction of antigen-specific CD8+ T-cell responses aacrjournals.org.

Animal studies have shown that this compound can enhance antigen-specific CD8+ T-cell responses that can inhibit tumor growth aacrjournals.org. In a study involving topical this compound treatment for cutaneous T-cell lymphoma (CTCL), therapy was associated with migration of CD8 T cells into treated skin lesions nih.gov. Combination therapy involving this compound has also been shown to significantly increase infiltration of CD8+ T cells in the tumor microenvironment mdpi.com. This compound treatment can lead to enhanced effector functions in CD8+ T cells, including the production of granzyme nih.gov.

Natural Killer (NK) Cell Activation and Recruitment

(Note: This section addresses NK cell activation and recruitment, assuming the user's repeated "3.2.3" was intended to be a new subsection under 3.3).

This compound contributes to the activation and recruitment of Natural Killer (NK) cells, which are part of the innate immune system and play a role in killing tumor cells and cells infected with viruses biorxiv.orgnih.gov. This compound's ability to induce cytokines like IL-12 and type I interferons can activate NK cells nih.gov.

Studies have indicated that this compound can enhance NK cell function nih.gov. In patients treated with topical this compound for CTCL, high responses were associated with increased natural killer cell functions nih.gov. Chemokine networks are essential for NK cells exerting antitumor effects, and this compound can induce chemokines that attract NK cells frontiersin.org. Combination therapies including this compound have been shown to promote the infiltration of NK cells into tumors frontiersin.org. This compound treatment has also been shown to activate NK cells in a TLR7-dependent manner in animal models tandfonline.com.

B-cell Activation and Antibody Production (e.g., IgM Synthesis, Class Switching)

This compound also impacts B cell activation and antibody production, contributing to the humoral immune response nih.govresearchgate.net. This compound can stimulate B lymphocytes to proliferate and express an activated phenotype researchgate.net.

Modulation of Immunosuppressive Cell Populations

Impact on Regulatory T (Treg) Cells

Regulatory T (Treg) cells are a subset of CD4+ T cells characterized by the expression of the transcription factor Foxp3, and they play a critical role in suppressing immune responses plos.org. This compound has been observed to affect Treg cells, potentially reducing their suppressive activity or numbers within the tumor microenvironment (TME) oncotarget.commdpi.com.

Studies have indicated that this compound treatment can lead to the attenuation of Tregs in the TME in murine tumor models oncotarget.comnih.gov. This effect has been demonstrated in models resistant to PD-L1 blockade therapy, where this compound monotherapy or combined treatment with PD-L1 blockade resulted in a reduction of Tregs and an increased ratio of CD8+ T cells to Tregs oncotarget.comnih.gov.

The modulation of Tregs by this compound may occur indirectly through the activation of dendritic cells (DCs). This compound-treated DCs have been shown to downregulate Foxp3 expression and suppress the function of Tregs in co-culture experiments oncotarget.comnih.gov. Previous research using higher doses of TLR7/8 agonists, including this compound, also demonstrated the inhibition of Tregs via the modulation of DCs and the involvement of IL-6 oncotarget.comnih.gov.

Data from studies in tumor models illustrate the impact of this compound on Treg populations. For instance, in a squamous cell carcinoma model with abundant Treg infiltration, this compound monotherapy efficiently reduced tumor growth, accompanied by a reduction of Tregs oncotarget.comnih.gov. Combined treatment with PD-L1 blockade further attenuated Tregs and improved the CD8/Treg ratio oncotarget.comnih.gov.

Treatment GroupEffect on Treg Proportion in TMEEffect on CD8/Treg Ratio in TME
ControlBaselineBaseline
This compound MonotherapyDecreasedIncreased
PD-L1 Blockade MonotherapyMinimal effectMinimal effect
This compound + PD-L1 BlockadeSignificantly DecreasedSignificantly Increased

Note: This table summarizes general findings from studies; specific percentage changes vary depending on the tumor model and experimental conditions. oncotarget.comnih.gov

Furthermore, studies in an ovalbumin-induced allergic rhinitis model in mice showed that this compound increased the proportion of Treg cells in the spleen and upregulated the relative mRNA expression of Foxp3 nih.gov. This suggests that the effect of this compound on Treg populations can be context-dependent, varying with the disease model and potentially the route and dose of administration.

Influence on Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-Derived Suppressor Cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in various pathological conditions, including cancer, and potently suppress immune responses, particularly T cell function nih.govresearchgate.netnih.gov. This compound has been shown to directly affect MDSCs, leading to a reduction in their numbers and a decrease in their immunosuppressive activity nih.govtandfonline.com.

Systemic administration of this compound has been reported to cause a rapid reduction in both intratumoral and circulating MDSCs in tumor-bearing mice nih.govtandfonline.com. The monocytic MDSC (m-MDSC) subpopulation appears to be particularly sensitive to this compound treatment, with studies showing a significant decrease in this subset within the tumor nih.govtandfonline.com.

A key mechanism by which this compound influences MDSCs is by promoting their differentiation into mature myeloid cells, such as macrophages and dendritic cells researchgate.netnih.gov. Studies have shown that this compound-treated MDSCs differentiate into F4/80+ macrophages and CD11c+/I-A(d+)+ dendritic cells researchgate.netnih.gov. This differentiation is accompanied by a loss of their immunosuppressive function and the acquisition of an antigen-presenting phenotype capable of inducing T cell proliferation researchgate.netnih.govnih.gov.

Research findings highlight the functional consequences of this compound's impact on MDSCs. MDSCs isolated from tumor-bearing mice, when cultured with this compound, lost their ability to suppress T cell proliferation and instead enhanced the proliferation of T cells treated with anti-CD3 and anti-CD28 antibodies researchgate.netnih.gov. In vivo studies have also demonstrated that MDSCs pre-treated with this compound lost their ability to support tumor growth when co-injected with tumor cells nih.govtandfonline.com.

The modulation of MDSCs by this compound is considered a potential strategy to improve cancer immunotherapy by reducing the immunosuppressive environment within tumors researchgate.netnih.gov. Targeting MDSCs with a TLR7/8 agonist like this compound may enhance anti-tumor immune responses nih.govtandfonline.com.

Cell PopulationEffect of this compound TreatmentObserved Outcome
MDSCsReduced numbers (intratumoral and circulating) nih.govtandfonline.comDecreased immunosuppression researchgate.netnih.govnih.gov
MDSCsDifferentiation into macrophages and dendritic cells researchgate.netnih.govAcquisition of antigen-presenting function researchgate.netnih.gov
m-MDSCsSignificant decrease in proportion within tumors nih.govtandfonline.comReduced suppressive activity nih.gov

Note: This table summarizes observed effects and outcomes based on research findings. researchgate.netnih.govtandfonline.comnih.gov

TLR7/8 signaling activated by this compound induces MDSCs to differentiate into cells with characteristics of tumoricidal M1 macrophages in mice spandidos-publications.com. In studies with cancer patients, this compound has been shown to induce M-MDSCs to differentiate into an M1-like phenotype, increase their production of IL-6 and IL-12, enhance their ability to kill tumor cells, and diminish their capacity to inhibit T cell proliferation spandidos-publications.com.

Preclinical Research on Resiquimod Efficacy and Immunotherapeutic Potential

In Vitro Studies of Resiquimod Antitumor and Antiviral Activities

In vitro research has provided valuable insights into the direct and indirect effects of this compound on malignant cells and its capacity to induce cytokine production from isolated immune cells.

Direct versus Indirect Effects on Malignant Cell Proliferation and Apoptosis

Studies investigating the effects of this compound on malignant cells in vitro have yielded varied results, suggesting both potential direct and, more prominently, indirect mechanisms of action. While some research indicates that this compound can mediate a direct anti-proliferative effect on certain cancer cells, such as the 4T1 murine breast cancer cell line, this effect can be dependent on the formulation used. biorxiv.org For instance, nano-encapsulated this compound demonstrated a dose-dependent growth inhibitory effect on 4T1 cells. biorxiv.org

However, other studies suggest that this compound's effects are primarily immunomodulatory rather than directly cytotoxic to cancer cells. biorxiv.orgresearchgate.net In some cancer cell lines, like the CNS-1 rat glioma model, this compound did not directly inhibit tumor cell growth in vitro. tandfonline.com Similarly, while imiquimod (B1671794) (another TLR7 agonist) has shown pro-apoptotic effects on melanoma cells, this compound, despite its structural similarity, has not consistently demonstrated this effect in melanoma cells. nih.gov This highlights the importance of immune cell activation as a key component of this compound's antitumor activity. researchgate.net The indirect effects mediated by this compound involve the induction of immune responses that subsequently target and damage cancer cells. mdpi.com

Cytokine Induction from Isolated Immune Cells (e.g., Bone Marrow-Derived Macrophages)

A significant aspect of this compound's in vitro activity is its potent ability to stimulate immune cells to produce a range of pro-inflammatory cytokines and chemokines. biorxiv.orgaacrjournals.orgbmj.com this compound acts on TLR7/8 expressing cells, including dendritic cells (DCs), macrophages, and B-lymphocytes, to activate the MyD88-dependent signaling pathway, leading to the production of these immune mediators. drugbank.comnih.govbiorxiv.org

Studies using isolated immune cells, such as bone marrow-derived macrophages (BMMs), have shown that this compound induces the upregulation of key cytokines including IL-6, IL-12, and IFN-γ. mdpi.com this compound also promotes the differentiation of myeloid-derived suppressor cells (MDSCs) into macrophages and dendritic cells, thereby reducing their immunosuppressive activity and enhancing T cell proliferation. researchgate.net

Data from in vitro studies on cytokine induction by this compound:

Immune Cell TypeCytokines InducedReferences
Bone Marrow-Derived Macrophages (BMMs)IL-6, IL-12, IFN-γ, iNOS mdpi.com
Peripheral Blood Mononuclear Cells (PBMCs)IFN-α, TNF-α, IL-1β, IL-6, TNF-α, IL-12, IP-10, I-TAC aai.orgnih.govnih.govoup.com
Dendritic Cells (DCs)IFN-α, TNF-α, IL-6, IL-12, upregulation of CD80, CD86 nih.govmdpi.com
NK cellsIFN-γ, TNF-α, GM-CSF nih.gov

This robust cytokine induction profile underscores this compound's capacity to shape the immune microenvironment and activate various immune cell populations involved in antitumor and antiviral responses. biorxiv.orgnih.govmdpi.com

In Vivo Murine and Animal Model Investigations of this compound

In vivo studies using murine and other animal models have been crucial in evaluating the therapeutic potential of this compound, particularly its antitumor efficacy and its role in modulating the tumor microenvironment.

Antitumor Efficacy across Various Cancer Models

Systemic or intratumoral administration of this compound has demonstrated efficient tumor regression or growth inhibition in various murine tumor models. oncotarget.com this compound's antitumor effects are often attributed to its ability to activate immune cells, promote cytokine and chemokine production, and serve as an immune adjuvant. biorxiv.org Preclinical studies have shown this compound's potential in diverse cancer models. biorxiv.org

In murine melanoma models, this compound has shown promise in inhibiting tumor growth and inducing antitumor immune responses. This compound treatment resulted in reduced tumor volume and enhanced when combined with a PD-L1 blocker in a melanoma mouse model. researchgate.net Studies have also indicated that this compound can inhibit melanoma cell metastasis, as evidenced by significantly reduced metastatic melanoma in the lymph nodes of treated mice. google.com

This compound's effects in melanoma models are mediated through the activation of CD8+ T cells and inhibition of myeloid-derived suppressor cells (MDSCs). google.com In vitro studies using immune cells from melanoma-challenged mice also showed that this compound can induce higher production of cytokines like IL-6, IL-12, and IFN-γ from immune cells, including bone marrow-derived macrophages, and these cytokines can have anti-proliferative effects on melanoma cells. mdpi.com Topical application of this compound to melanoma lesions has the potential to generate an inflammatory tumor microenvironment, promoting the recruitment of effector cytotoxic T lymphocytes (CTL) and NK cells. mdpi.com

This compound has also been investigated for its potential in controlling pancreatic ductal adenocarcinoma (PDAC), a highly aggressive malignancy with a complex immunosuppressive tumor microenvironment. bmj.commdpi.com Studies using murine models of orthotopic PDAC have demonstrated that intravenous administration of this compound can induce antitumor responses and attenuate cachexia. acs.org

In these models, this compound treatment resulted in smaller tumor mass, increased immune complexity, enhanced CD8+ T-cell infiltration and activity, and a decrease in the frequency of regulatory T (Treg) cells within the tumors. acs.orgnih.gov The TLR7/8 agonist R848 has been reported to modulate the immunosuppressive tumor microenvironment (TME) in PDAC. bmj.combmj.com Combining this compound with other therapies, such as stereotactic body radiotherapy (SBRT), has shown superior tumor control compared to either treatment alone in murine PDAC models. bmj.combmj.com This combination led to significant immune activation of the pancreatic TME, including increased tumor antigen-specific CD8+ T cells and decreased regulatory T cells. bmj.combmj.com

Summary of Antitumor Effects in Murine Models

Cancer ModelEffect of this compoundKey Immune ModulationsReferences
MelanomaReduced tumor volume, inhibited metastasis, enhanced efficacy with PD-L1 blockade.Activation of CD8+ T cells, inhibition of MDSCs, increased production of IL-6, IL-12, IFN-γ, promotion of inflammatory TME. researchgate.netmdpi.comgoogle.com
Pancreatic Ductal Adenocarcinoma (PDAC)Reduced tumor mass, increased immune complexity, superior tumor control in combination with SBRT, attenuation of cachexia.Increased CD8+ T-cell infiltration and activity, decreased Treg frequency, modulation of immunosuppressive TME, enhanced antigen-presenting cells maturation. bmj.comacs.orgnih.govbmj.com
CNS-1 GliomaInduced complete tumor regression, led to the development of T cells with immune memory.Innate immune triggering, likely acting as an in situ therapeutic vaccine. tandfonline.com
Colorectal Carcinoma (MC38)Significant tumor growth inhibition (monotherapy and in combination with TLR9 agonist), led to long-term immunological memory (with nanoparticles).Synergistic IFN-γ secretion (with TLR9 agonist), altered functional orientation of TAMs toward an M1 phenotype. nih.govmdpi.com
Breast Cancer (4T1)Dose-dependent growth inhibition (with nano-encapsulation), enhanced antitumor activity with aPD-1 blockade (with nanoparticles).Enhanced CD8+ T-cell infiltration (with nanoparticles and aPD-1), macrophage repolarization (with nanoemulsions). biorxiv.orgescholarship.orgresearchgate.net
Squamous Cell CarcinomaReduced tumor growth (systemic administration), highlighted role in enhancing anticancer immunity rather than direct cytotoxicity.Enhancement of anticancer immunity. researchgate.net

These in vivo findings demonstrate this compound's potential as an immunotherapeutic agent across a spectrum of cancer types, often by reshaping the tumor microenvironment and enhancing the activity of various immune cell populations. biorxiv.orgresearchgate.netmdpi.com

Colorectal Carcinoma (CT26 cells) Growth Limitation

Studies in murine colorectal carcinoma CT26 cell models have investigated this compound's impact on tumor growth. This compound has been shown to reverse the inhibitory effect of oxaliplatin (B1677828), a chemotherapeutic agent, on the differentiation of myeloid-derived suppressor cells (MDSCs) into M1-like macrophages, thereby enhancing oxaliplatin's cytotoxic effect on malignant cells and limiting CT26 cell growth in vivo. nih.gov

Furthermore, a liposomal formulation of this compound (DSTAP-R848) combined with oxaliplatin effectively inhibited the progression of CT26 murine colorectal tumors in the peritoneal cavity. This combination significantly increased the infiltration of CD8+ T cells compared to oxaliplatin combined with free this compound, indicating an enhanced immune response against the tumor. mdpi.comresearchgate.net

Another study using a TransCon™ TLR7/8 Agonist, a prodrug of this compound designed for prolonged intratumoral release, demonstrated significant and dose-dependent tumor growth inhibition in a syngeneic CT26 tumor model. ascendispharma.us A single intratumoral injection of this prodrug resulted in significant tumor growth inhibition in both injected and non-injected tumors in a bilateral model, suggesting a systemic immune effect. ascendispharma.us

Combinatorial strategies involving this compound have also shown efficacy in colorectal cancer models. The combined use of a TLR4 agonist (HMGN1), this compound, and an antibody targeting TNFR2 was effective in eradicating CT26 colon cancer and inducing long-term immune memory. nih.gov

Hepatocellular Carcinoma Progression Inhibition

Research in hepatocellular carcinoma (HCC) models suggests this compound's potential in inhibiting tumor progression, particularly in combination with other therapies. This compound has been incorporated into engineered microparticles targeting tumor-associated macrophages (TAMs) in preclinical HCC models. nih.gov These microparticles, loaded with this compound and modified to target M2-like macrophages, were shown to reprogram immunosuppressive M2-like TAMs into an M1-like phenotype, promoting anti-tumor immune responses and enhancing the efficacy of anti-PD-1 therapy. nih.gov

Combination therapy involving radiofrequency ablation (RFA) and this compound has also been explored in HCC. This combination significantly inhibited HCC growth and prolonged the survival of tumor-bearing mice compared to either RFA or this compound monotherapy. nih.gov The combination therapy led to an increase in total tumor-infiltrating immune cells, specifically the ratio of CD8+ T cells and NK cells, and the percentage of functional NK cells in the tumor microenvironment. nih.gov Additionally, this compound inhibited tumor angiogenesis and promoted apoptosis in murine liver cancer in this context. nih.govresearchgate.net

Lung Cancer Tumor Burden Reduction

This compound has shown effectiveness in reducing tumor burden in murine lung cancer models. Intraperitoneal injection of this compound resulted in a reduction in tumor burden and prolonged survival in both subcutaneous and metastatic lung cancer models in C57BL/6 mice. nih.govspandidos-publications.com The anti-tumor effect is considered to be achieved, in part, by targeting macrophages. nih.govspandidos-publications.com

Systemic administration of this compound promoted the activation of innate and adaptive immune responses, upregulating TLR7 expression in dendritic cells (DCs) and enhancing the activation of DCs and natural killer (NK) cells. nih.govspandidos-publications.com This treatment also led to increased production of T helper cell-associated cytokines in serum, including IFN-γ, TNF-α, and IL-2. nih.govspandidos-publications.com Furthermore, continuous treatment with this compound increased the proportion of DCs, NK, and CD8+ T cells while reducing Foxp3+ regulatory T cells in the tumor microenvironment. nih.govspandidos-publications.com High-efficiency nanoparticle formulations of this compound have also been shown to significantly prolong survival and activate CD8+ T cell immune responses in chemotherapy-resistant lung adenocarcinoma models. frontiersin.org

Triple-Negative Breast Cancer Immunomodulation

In triple-negative breast cancer (TNBC) models, this compound has demonstrated immunomodulatory effects with therapeutic potential. A localized this compound release depot, manufactured using microspheres embedded in a hydrogel, was investigated for precision immunostimulation in TNBC. researchgate.net This approach led to localized and consistent secretion of immunostimulatory cytokines, cultivating innate tumor phagocytosis and adaptive anti-tumor immunities, resulting in the suppression of primary solid tumors and inhibition of distant pulmonary metastasis in a 4T1 mouse model. researchgate.net

Polymeric prodrug-based nanoparticles of this compound have also been developed and tested in a 4T1 orthotopic breast cancer model. acs.org These nanoparticles effectively inhibited tumor growth by reshaping tumor-associated macrophages (TAMs) from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype and potentiating T-cell responses. acs.org Combining these nanoparticles with anti-PD-1 therapy further enhanced therapeutic efficacy. acs.org

Nanoemulsion formulations of this compound have also been studied in TNBC models, showing the ability to modulate key biomarkers and induce autophagy and PD-L1 upregulation in 4T1 cells, suggesting potential synergy with anti-PD-L1 antibodies. biorxiv.org

A combination immunotherapy regimen involving this compound, a TLR4 agonist (HMGN1), FSL-1, and a CTLA4 immune checkpoint blockade antibody demonstrated improved therapeutic efficacy, achieving durable complete responses in the 4T1 murine breast cancer model. mdpi.com This approach altered the tumor immune landscape, promoting an anti-tumor effector phenotype and reducing immunosuppression, leading to reduced tumor burden and lung metastasis. mdpi.com

Prostate Cancer Models

Preclinical studies in prostate cancer models have also investigated this compound's potential, often as an adjuvant or in combination therapies. An mRNA vaccine pulsed with this compound adjuvant has shown anti-tumor efficacy in syngeneic mouse models of prostate cancer. dovepress.comresearchgate.net

Dual-functional nanoparticles combining photothermal therapy with immunotherapy, using PLGA nanoparticles co-loaded with indocyanine green (ICG) and this compound, have been developed for prostate cancer treatment. dovepress.comresearchgate.net These nanoparticles, under near-infrared laser irradiation, significantly inhibited the growth of mouse prostate cancer cell lines and promoted the maturation of bone marrow-derived dendritic cells (BMDCs), leading to an elevated ratio of splenic NK cells and an enhanced immune response against prostate cancer in a subcutaneous xenograft model. dovepress.comresearchgate.net

A favorable immunohistochemical response has been observed in both human and murine cell lines for prostate cancer treated with this compound. spandidos-publications.com Prodrug strategies, such as imidazoquinoline glycoconjugate prodrugs that liberate active imidazoquinolines like Imiquimod (which is biased towards TLR7 agonism), have also shown significant tumor growth delay and increased survival in the TRAMP-C2 prostate cancer model, both alone and in combination with a PD-L1 checkpoint blockade. mdpi.com These studies indicate increases in CD11c+ cell populations, consistent with TLR7/8 agonism. mdpi.com

Antiviral Efficacy in Infectious Disease Models

This compound possesses antiviral activity, which has been explored in models of infectious diseases, particularly herpes simplex virus type 2. wikipedia.org

Herpes Simplex Virus Type 2 (HSV-2) Infection Models

The effect of this compound on recurrent herpes simplex virus (HSV) has been evaluated using the guinea pig model of genital herpes. Subcutaneous administration of this compound significantly reduced recurrences in HSV-2 infected guinea pigs, both during and after the 3-week treatment period. oup.comresearchgate.net The group treated weekly developed the fewest recurrences. oup.com Significant increases in interleukin-2 (B1167480) levels, produced by incubation of mononuclear cells with HSV-2 antigens, were detected in the treated groups. oup.com

Topical application of this compound 0.01% gel has also been investigated for reducing human anogenital HSV-2 mucosal reactivation. In a randomized controlled trial, this compound recipients had lower median lesion and shedding rates compared to the vehicle group during both the initial and final sampling periods. oup.comresearchgate.netnih.gov These findings suggest that TLR7 and TLR8 agonists can reduce the frequency of mucosal HSV-2 reactivation. oup.comresearchgate.net

Clinical Research and Translational Studies of Resiquimod

Clinical Trial Phases and Design Methodologies for Resiquimod

Clinical trials evaluating this compound have employed various designs to assess its safety, immunogenicity, and efficacy. These include early-phase studies focusing on safety and immune responses, as well as later-phase randomized, controlled trials to evaluate therapeutic outcomes.

Phase I and Phase II Studies: Safety and Immunogenicity Assessments

Phase I and Phase II studies of this compound have focused on evaluating its safety profile and its ability to stimulate an immune response. For instance, a phase I trial investigated topical this compound gel in patients with early-stage cutaneous T-cell lymphoma (CTCL), demonstrating it to be safe and effective in clearing both treated and untreated skin lesions. This study also showed that responding patients exhibited T-cell recruitment into the skin and enhanced T-cell effector functions. ashpublications.orgashpublications.orgnih.gov Another randomized, single-blind, dose-ranging, placebo-controlled study in healthy adults assessed the effects of multiple applications of this compound gel, demonstrating that it significantly enhances the cutaneous immune response. capes.gov.br In the context of cancer vaccines, a Phase 1/2 dose-escalating clinical trial evaluated a cancer vaccine candidate in combination with this compound, confirming safety and immunogenicity even in patients with advanced cancer who had received multiple prior therapies. fiercebiotech.com A Phase I/II study also evaluated this compound as an immunologic adjuvant for a melanoma vaccine, concluding that this compound is safe and contributes to the induction of immune responses in patients with surgically resected stage IIB-IV melanoma. nih.govascopubs.orgresearchgate.net

Randomized, Single-Blind, Placebo-Controlled Studies

Randomized, single-blind, placebo-controlled study designs have been utilized to rigorously evaluate the effects of this compound. A study in healthy adults assessed the effects of topical this compound application using this design, demonstrating its potency as a topically active immune response modifier that enhances the cutaneous immune response. capes.gov.br Another randomized, single-blind, placebo-controlled study is being conducted to develop a human lung immune challenge model using inhaled this compound to investigate inflammatory mechanisms in the respiratory mucosa. oup.com In the context of actinic keratosis, a multi-centre, partly placebo-controlled (double-blind), clinical trial randomized patients to different this compound dosing regimens to investigate optimal efficacy and safety. firstwordpharma.com Furthermore, a randomized, double-blind study is comparing this compound in combination with pembrolizumab (B1139204) versus placebo and pembrolizumab as a first-line therapy for patients with advanced melanoma. clinicaltrials.eu

Therapeutic Applications of this compound in Human Clinical Settings

This compound has been investigated for its therapeutic potential in various human clinical settings, particularly in the treatment of cutaneous malignancies.

Cutaneous Malignancies

This compound's ability to stimulate local immune responses makes it a candidate for the treatment of skin cancers.

The clinical efficacy of this compound in treating actinic keratosis (AK) has been documented. nih.govtandfonline.com this compound is considered an emerging topical pharmacotherapy for AK. nih.gov Topical treatment with this compound has been shown to be effective for AK, with clearance rates potentially higher compared to imiquimod (B1671794). tandfonline.comresearchgate.net A large study involving 217 patients with AK investigated different this compound concentrations and treatment schedules, with complete clinical clearance ranging from 56% to 85% depending on the regimen. firstwordpharma.comtandfonline.comtandfonline.com Specifically, complete clinical clearance in this compound-treated arms in a pivotal trial ranged from 56% to 74%, which was more significant than placebo. nih.gov Partial clinical clearance, defined as the disappearance of over 75% of AKs, was also significantly higher in the this compound arms, ranging from 75% to 87%. nih.gov this compound 0.03% gel was found to be more effective than 0.01% gel. firstwordpharma.com

Cutaneous T-cell Lymphoma (CTCL) Disease Regression

Topical this compound has demonstrated effectiveness in patients with early-stage cutaneous T-cell lymphoma (CTCL). In an open-label, phase I trial involving 12 patients with stage IA-IIA CTCL, topical this compound gel (0.03% and 0.06%) led to significant improvement in treated lesions in 75% of patients, with 30% achieving clearing of all treated lesions. nih.govnih.govashpublications.org Notably, this compound also induced regression in untreated lesions. nih.govnih.govashpublications.org A high proportion of patients (92%) experienced more than a 50% improvement in body surface area involvement, and two patients achieved complete clearing of the disease. nih.govnih.govashpublications.org Even patients with folliculotropic disease showed significant improvement. nih.govnih.gov These findings suggest that topical this compound can be a safe and effective therapy for early-stage CTCL, capable of clearing both treated and untreated skin lesions and inducing complete remissions in some individuals. nih.govnih.govashpublications.org

Clinical Response in Early-Stage CTCL with Topical this compound

OutcomePercentage of PatientsNotes
Significant improvement in treated lesions75%Observed in a phase I trial (n=12) nih.govnih.gov
Clearing of all treated lesions30%Observed in a phase I trial (n=12) nih.govnih.gov
> 50% improvement in body surface area92%By modified Severity-Weighted Assessment Tool nih.govnih.gov
Complete clearing of disease17% (2 of 12)Observed in a phase I trial (n=12) nih.govnih.gov
Significant improvement in folliculotropic disease80% (4 of 5)Observed in a phase I trial (n=12) nih.govnih.gov

Viral Skin Lesions (e.g., Genital Herpes)

This compound has been investigated for the treatment of viral skin lesions, including genital herpes. Topical this compound was hypothesized to act as an endogenous therapeutic herpes simplex virus (HSV) vaccine by stimulating an innate immune response in the presence of endogenous HSV antigen. asm.org In a phase II randomized, double-blind, vehicle-controlled trial, this compound recipients showed a longer median time to first recurrence of anogenital herpes compared to the vehicle group (169 days vs. 57 days). asm.org Specifically, the group receiving a particular dosage regimen had the longest median time to first recurrence (>195 days). asm.org Another study found that topical this compound 0.01% gel decreased HSV-2 genital shedding, with lower median lesion and shedding rates observed in this compound recipients compared to vehicle recipients during sampling periods. oup.com However, subsequent larger phase II and phase III trials of topical this compound did not show a significant difference in the time to first recurrence between this compound- and vehicle-treated groups when using observed genital lesions as the endpoint. oup.com The development of topical this compound for recurrent genital herpes in humans was stopped due to inconsistent results in clinical trials. researchgate.nettandfonline.comuzh.ch

Hepatitis C Virus (HCV) Infection

Oral this compound has been explored in clinical studies for chronic Hepatitis C Virus (HCV) infection. Two randomized, double-blind phase IIa studies investigated the safety, pharmacokinetics, and pharmacodynamics of oral this compound in subjects with chronic HCV infection. nih.govresearchgate.net These studies aimed to induce endogenous interferon-alpha. nih.gov Oral administration of this compound at a certain dose transiently reduced viral levels. nih.gov However, this was associated with adverse effects consistent with systemic cytokine induction, similar to those seen with interferon-alpha. nih.govresearchgate.net The reduction of HCV viral load with oral application was achieved but was linked to unacceptable side effects. researchgate.netuzh.ch

Viral Load Reduction in Chronic HCV with Oral this compound (0.02 mg/kg)

Maximal Reduction in Viral LevelsNumber of SubjectsNotes
At least 1-log2Observed in a phase IIa study nih.gov
At least 2-logs3Observed in a phase IIa study nih.gov
At least 3-logs1Observed in a phase IIa study nih.gov

Note: Reductions were generally transient. nih.gov

Advanced Solid Tumors (e.g., Pancreatic, Virus-Associated, Non-Small Cell Lung, Soft-Tissue Sarcomas, Bladder, Triple-Negative Breast Cancer)

This compound is being investigated in clinical trials for various advanced solid tumors. A study is evaluating the efficacy of this compound Sulfate (B86663) in combination with Atezolizumab and immunogenic radiotherapy for controlling the growth of advanced solid tumors, including pancreatic cancer, virus-associated tumors (such as those related to HPV and EBV), non-small cell lung cancer, soft-tissue sarcomas, bladder cancer, and triple-negative breast cancer. clinicaltrials.euclinicaltrials.eu This combination treatment is being assessed over a period of up to 24 weeks to determine its effect on cancer growth and spread. clinicaltrials.eu this compound Sulfate, also known as EIK1001 or BDB001, is an investigational drug that stimulates the immune system through TLR 7/8 activation to potentially enhance the body's fight against cancer cells. clinicaltrials.eu Clinical trials are providing information about its efficacy, particularly in combination with other cancer treatments. clinicaltrials.eu

Non-Muscle Invasive Bladder Cancer (NMIBC)

This compound (STM-416) is currently under clinical development for the prevention of recurrence and/or progression after transurethral resection of bladder tumor (TURBT) in non-muscle invasive bladder cancer (NMIBC). pharmaceutical-technology.com The drug candidate is an imidazoquinolinamine targeting TLR7 and TLR8 and is administered intraoperatively. pharmaceutical-technology.com this compound is currently in Phase II development for this indication. pharmaceutical-technology.com While radiotherapy is not standard for NMIBC, there is increasing interest in alternative treatments due to limitations with existing therapies like BCG. mdpi.comnih.gov Novel agents, including immunomodulatory ones like this compound, are being investigated in clinical trials for NMIBC. nih.gov

Immunological Correlates of Clinical Response

The clinical effects of this compound are closely linked to its ability to modulate the immune system, particularly through the activation of TLR7 and TLR8. nih.govasm.orgnih.gov This activation primarily occurs on immune cells such as dendritic cells, macrophages, and B-lymphocytes. nih.gov

Local Immune Cell Infiltration (e.g., T cells, Langerhans cells)

Topical application of this compound has been shown to significantly enhance the cutaneous immune response. nih.govasm.org Studies in healthy adults demonstrated a dose-response-related increase in CD3-positive cells, consistent with T-lymphocyte infiltration, in treated skin. nih.govasm.org Concurrently, a decrease in CD1a-positive cells, consistent with the emigration of Langerhans cells, was observed. nih.govasm.org This suggests that this compound recruits T cells and other immune cells to the skin. mdedge.comthe-hospitalist.org In patients with early-stage CTCL responding to topical this compound, there was recruitment and expansion of benign T-cell clones in the treated skin, along with increased skin T-cell effector functions. nih.govnih.govashpublications.org T-cell receptor sequencing and flow cytometry studies of treated lesions in CTCL patients showed decreased clonal malignant T cells in a high percentage of patients and complete eradication in a subset. nih.govnih.govashpublications.org Residual clinical inflammation in patients with complete or near eradication of malignant T cells was associated with cytokine production by benign T cells. nih.govnih.gov this compound activates antigen-presenting cells (APCs) in the skin, such as Langerhans cells and macrophages, leading to the production of proinflammatory cytokines and chemokines that attract further immune cells. researchgate.net This local immune activation is considered a primary mechanism underlying the clinical efficacy of topical this compound. researchgate.netuzh.ch

Observed Immune Cell Changes in Treated Skin with Topical this compound

Immune Cell TypeObservationNotes
CD3+ cells (T cells)Dose-response-related increase in infiltrationObserved in healthy adults nih.govasm.org
CD1a+ cells (Langerhans cells)Decrease, consistent with emigrationObserved in healthy adults nih.govasm.org
Benign T-cell clonesRecruitment and expansionObserved in responding CTCL patients nih.govnih.govashpublications.org
Malignant T cellsDecreased clonal cells, eradication in someObserved in treated CTCL lesions nih.govnih.govashpublications.org

Systemic and Local Cytokine Induction (e.g., IFN-α)

This compound is a potent inducer of cytokines, both locally and systemically. mdpi.comoup.comnih.gov Its agonistic activity on TLR7 and TLR8 stimulates immune cells, leading to the production of a range of inflammatory cytokines, including Interferon-alpha (IFN-α), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). oup.comnih.govnih.govmdpi.com

Studies have demonstrated that topical application of this compound can induce mRNA for IFN-α and TNF-α in treated skin. oup.com In vitro studies using human peripheral blood mononuclear cells (PBMCs), monocytes, and dendritic cells have shown that this compound induces the endogenous production of IFN-α, Interleukin 12 (IL-12), TNF-α, and other cytokines. nih.gov Compared to Imiquimod, a related imidazoquinoline, this compound has shown greater potency in inducing cytokine expression in vitro. oup.comnih.gov For instance, when incubated with human plasmacytoid dendritic cells (pDC), this compound induced the secretion of type I interferons (IFN-α and IFN-ω) at lower concentrations than Imiquimod. mdpi.com The induction of these cytokines by this compound appears to involve the TLR signaling pathway, as demonstrated in studies using TLR7- and MyD88-deficient mice and HEK293 cells transfected with human TLR8. nih.gov

Systemic administration of this compound has also been shown to induce systemic cytokine production, including IFN-α, IFN-β, and TNF-α, which were believed to be associated with observed side effects in some studies. mdpi.com However, newer approaches, such as the use of sustained-release formulations, aim to achieve high local concentrations of this compound within tumors while maintaining low systemic exposure, thereby potentially reducing systemic cytokine-related adverse events while still promoting immune activation. ascendispharma.com

Abscopal Responses and Systemic Antitumor Immunity

This compound has demonstrated the potential to induce systemic antitumor immunity, including abscopal responses, where treatment of a local site leads to the regression of distant, untreated lesions. spandidos-publications.comnih.govashpublications.orgnih.gov This phenomenon suggests that local immune activation by this compound can prime a systemic immune response capable of targeting disseminated tumor cells.

In a Phase I clinical trial involving patients with early-stage cutaneous T-cell lymphoma (CTCL), topical application of this compound gel not only led to improvements in treated lesions but also induced the regression of untreated lesions in some patients. spandidos-publications.comashpublications.org This clinical observation supports the induction of a systemic antitumor effect. Preclinical studies have further investigated the mechanisms behind this compound-induced systemic immunity. For example, intratumoral administration of this compound in combination with hypofractionated radiotherapy in murine tumor models led to significant antitumor responses in both the treated primary tumor and distant, untreated abscopal tumors. aacrjournals.org This combination therapy resulted in complete tumor regression in a high percentage of mice and induced resistance to tumor re-challenge, indicating the establishment of potent systemic and persistent antitumor immunity. aacrjournals.org

The induction of systemic antitumor immunity by this compound is thought to involve the activation of dendritic cells and the subsequent priming of antigen-specific T cells. oncotarget.com this compound can enhance the activation of circulating dendritic cells, which play a critical role in initiating and regulating systemic immune responses. spandidos-publications.com Furthermore, this compound's ability to skew immune responses towards a Th1 phenotype and enhance cytotoxic T lymphocyte (CTL) responses contributes to its systemic antitumor effects. mdpi.comresearchgate.net

This compound as a Vaccine Adjuvant in Human Trials

This compound has been explored and utilized as a vaccine adjuvant in human clinical trials to enhance the immunogenicity of various antigens. researchgate.netnih.govasm.orgnih.gov As a TLR7/8 agonist, this compound can stimulate dendritic cells and other antigen-presenting cells, promoting their maturation and enhancing their ability to present antigens to T cells. researchgate.netnih.gov This leads to a more robust and effective adaptive immune response against the vaccine antigen. researchgate.netnih.gov

Enhancement of Antigen-Specific Humoral and Cellular Immune Responses

Studies have shown that this compound, when used as a vaccine adjuvant, can enhance both antigen-specific humoral (antibody) and cellular (T cell) immune responses in humans and animal models. researchgate.netnih.govnih.govaacrjournals.orgnih.govascopubs.orgmdpi.com

In human trials, this compound has been investigated for its ability to boost immune responses to specific antigens. For instance, in a study evaluating this compound as an adjuvant for NY-ESO-1 protein vaccination in melanoma patients, the vaccine with or without this compound induced both humoral and cellular immune responses specific for NY-ESO-1 in the majority of vaccinated patients. nih.govaacrjournals.orgascopubs.org While antibody and CD4+ T cell responses were observed in both groups, the induction of significant CD8+ T cell responses was primarily noted in a subset of patients who received this compound. nih.govaacrjournals.orgascopubs.org

Preclinical studies in animal models have also demonstrated this compound's adjuvant effects. In chickens, this compound enhanced antigen-specific cellular and humoral immune responses when used with inactivated Newcastle Disease Virus (NDV) vaccine, leading to complete protection against virulent virus challenge. mdpi.com Similarly, in a murine study, topical application of this compound combined with subcutaneous administration of ovalbumin (OVA) generated detectable levels of OVA-specific CTLs in the spleen that provided protection against subsequent tumor challenge. mdpi.com

This compound achieves these enhanced responses by stimulating dendritic cells to secrete cytokines, upregulate costimulatory molecules, and improve antigen presentation to T cells. researchgate.net This skewed immunity towards a Th1 response, characterized by the production of cytokines like IFN-γ and IL-12, is crucial for effective cell-mediated immunity. researchgate.netbiorxiv.org

Combination with Tumor-Associated Antigen (TAA)-based Vaccines

This compound has been combined with Tumor-Associated Antigen (TAA)-based vaccines in clinical trials with the aim of enhancing antitumor immune responses. nih.govspandidos-publications.comnih.govaacrjournals.orgascopubs.orgoxfordvacmedix.commdpi.com The rationale is that combining a TAA, which provides specificity to tumor cells, with an adjuvant like this compound, which activates the immune system, can lead to a more potent and targeted antitumor effect.

A notable example is the combination of this compound with the NY-ESO-1 protein vaccine in patients with melanoma. nih.govaacrjournals.orgascopubs.org NY-ESO-1 is a well-characterized cancer-testis antigen expressed in various tumor types. nih.gov Clinical trials have evaluated the immunogenicity of NY-ESO-1 protein vaccination with adjuvants, including this compound. nih.govaacrjournals.orgascopubs.org As mentioned earlier, the addition of topical this compound to NY-ESO-1 protein vaccination was shown to contribute to the induction of both antibody and CD4+ T cell responses, and in a subset of patients, also significant CD8+ T cell responses. nih.govaacrjournals.orgascopubs.org While the induction of consistent CD8+ T cell responses in all patients remains a challenge, these studies highlight this compound's potential to enhance the cellular arm of the immune response against TAAs. nih.gov

The use of this compound as an adjuvant in TAA-based vaccines is based on its ability to activate antigen-presenting cells and promote the cross-presentation of exogenous antigens, which is essential for initiating CD8+ T cell responses against tumor antigens. nih.gov

Resiquimod in Combination Therapies and Synergistic Immunological Effects

Combination with Immune Checkpoint Inhibitors

Immune checkpoint inhibitors (ICIs) have revolutionized cancer treatment by blocking inhibitory signals that suppress anti-tumor T cell responses. However, response rates to ICI monotherapy can be limited. ijbs.com Combining resiquimod with ICIs seeks to enhance the anti-tumor immune response by activating innate immunity and potentially converting "cold" tumors (those with low immune infiltration) into "hot" tumors (those with significant immune infiltration). researchgate.net

Programmed Death-Ligand 1 (PD-L1) Blockade Synergy

This compound can induce the expression of PD-L1 in the tumor microenvironment, which might initially seem counterproductive to PD-L1 blockade. biorxiv.org However, the simultaneous activation of TLR7/8 by this compound and blockade of the PD-1/PD-L1 pathway can lead to synergistic anti-tumor effects. researchgate.netnih.gov this compound's activation of dendritic cells and macrophages through TLR7/8 signaling promotes antigen presentation and primes T cells, while PD-L1 blockade enhances the ability of these activated T cells to attack tumor cells by preventing inhibitory interactions. acs.org Studies have shown that combining this compound with PD-L1 blockade can lead to a significant reduction in tumor size and improved survival in preclinical models. researchgate.netnih.gov This combination can also impact the tumor microenvironment by attenuating regulatory T cells and increasing the ratio of CD8+ T cells to regulatory T cells. researchgate.net The induction of PD-L1 expression by this compound suggests that coadministration with PD-L1 inhibitors could be a promising strategy to enhance the anti-tumor immune response by preventing immune evasion. biorxiv.org

Combination with Pembrolizumab (B1139204) for Advanced Melanoma

Pembrolizumab, a PD-1 blocking antibody, is a standard treatment for advanced melanoma. mdpi.com Clinical trials are investigating the combination of this compound sulfate (B86663) (also known as EIK1001 or BDB001) with pembrolizumab as a first-line therapy for patients with advanced melanoma. clinicaltrials.euresearchgate.net This multicenter, randomized, double-blind study aims to assess the safety and efficacy of this combination compared to placebo and pembrolizumab alone. clinicaltrials.eu Preclinical studies have indicated that combining systemic anti-PD-1 therapy with locally administered this compound can significantly prolong the survival of melanoma-challenged mice compared to either treatment alone. nih.gov

Integration with Chemotherapeutic Agents

Chemotherapeutic agents are a cornerstone of cancer treatment, but their efficacy can be limited by drug resistance and an immunosuppressive tumor microenvironment. Combining this compound with chemotherapy can potentially enhance treatment effectiveness by stimulating anti-tumor immunity and overcoming resistance mechanisms. researchgate.net

Synergistic Effects with Oxaliplatin (B1677828) in Colorectal Cancer

Oxaliplatin is a cytotoxic agent commonly used in the treatment of colorectal cancer, known to induce immunogenic cell death. nih.govresearchgate.net Research has explored the synergistic effects of this compound (R848) in combination with oxaliplatin in colorectal cancer models. researchgate.netnih.govresearchgate.net Studies using liposomal formulations of this compound have shown enhanced inhibition of colorectal tumor progression when combined with oxaliplatin, compared to oxaliplatin with free this compound. nih.govresearchgate.net This combination significantly increased the infiltration of CD8+ T cells in the tumor microenvironment, indicating an enhanced immune response against the tumor. nih.govresearchgate.net The proposed mechanism involves oxaliplatin inducing immunogenic cell death and this compound activating immune cells, leading to a synergistic anti-tumor effect. nih.gov

Combination with Radiotherapy

Radiotherapy is a localized cancer treatment that can induce immunogenic effects. Combining radiotherapy with immunomodulatory agents like this compound can potentially amplify these effects and generate systemic anti-tumor immunity, including the abscopal effect (where radiation of one tumor site leads to regression of distant untreated lesions). mdpi.comacs.org

Atezolizumab and Radiotherapy for Advanced Solid Tumors

Atezolizumab is a PD-L1 blocking antibody used in the treatment of various solid tumors. Clinical trials are evaluating the combination of this compound sulfate (EIK1001/BDB001) with atezolizumab and radiotherapy in patients with advanced solid tumors. clinicaltrials.euclinicaltrials.eu This combination strategy aims to assess the efficacy of stimulating the immune system with this compound and radiotherapy while simultaneously blocking the PD-L1 pathway with atezolizumab to enhance the anti-tumor immune response. clinicaltrials.eucancer.gov The AGADIR study is one such trial investigating this triple combination in advanced solid tumors, including pancreatic cancer, virus-associated tumors, non-small cell lung cancer, soft-tissue sarcomas, bladder cancer, and triple-negative breast cancer. clinicaltrials.euclinicaltrials.eu Preclinical evidence suggests that combining systemic this compound with local radiation therapy can lead to synergistic increases in survival in tumor models. mdpi.com Furthermore, radiation-activated this compound prodrug nanoparticles combined with radiotherapy and anti-PD1 have shown potential in enhancing ICI therapy and inhibiting abscopal tumor growth in preclinical studies. acs.orgnih.gov

Radiofrequency Ablation (RFA) for Hepatocellular Carcinoma

Radiofrequency ablation (RFA) is a local treatment for hepatocellular carcinoma (HCC) that destroys tumors through hyperthermic injury, leading to the release of damage-associated molecular patterns (DAMPs) that can evoke a systemic immune response nih.govnih.gov. Combining RFA with immunomodulators like this compound is being explored to enhance the RFA-induced anti-tumor immunity nih.gov.

Studies in immunocompetent mouse models with subcutaneous tumors have investigated the efficacy of combining RFA with intraperitoneal administration of this compound (R848). Compared to RFA or this compound monotherapy, the combination treatment significantly slowed tumor growth, prolonged survival time, and reduced the size of tumor-draining lymph nodes nih.gov. Flow cytometry analysis revealed that the combined treatment increased the infiltration of immune cells into the tumor, including total T cells, the ratio of CD8+ T and NK cells to CD45+ cells, and functional NK cells nih.gov. The combination therapy also suppressed distal tumor growth and remodeled the profile of tumor-infiltrating immune cells nih.gov. The additive effect of the combination therapy was found to be dependent on NK cells, as their depletion resulted in the loss of this effect nih.gov. Furthermore, this compound was shown to inhibit tumor angiogenesis, and the combination therapy promoted tumor cell apoptosis in murine liver cancer nih.gov. These findings suggest that combining RFA with this compound can stimulate a stronger anti-tumor immune response and effectively inhibit liver cancer progression, offering a potential novel therapeutic strategy nih.gov.

Combination with Other Immunomodulators

This compound is also being investigated in combination with other immunomodulatory agents to further enhance immune activation and anti-tumor effects.

Poly(I:C) or Poly-ICLC in Solid Tumors

Poly(I:C) and its stabilized analog, poly-ICLC (Hiltonol), are synthetic double-stranded RNA molecules that act as agonists for TLR3 wikipedia.orgnih.govsci-hub.se. Combining this compound (a TLR7/8 agonist) with poly(I:C) or poly-ICLC (a TLR3 agonist) can target multiple TLR pathways, potentially leading to a more robust immune response.

Preclinical studies have demonstrated that the combination of poly(I:C) and this compound (R848) is more effective in eliciting an immunostimulatory response than this compound alone spandidos-publications.com. This combination has been shown to reprogram macrophages towards M1-like anti-tumor effectors spandidos-publications.comresearchgate.netfrontiersin.orgbmj.com. In mouse tumor models, intratumoral injection of polymeric nanocapsules loaded with poly(I:C) and this compound significantly prevented tumor growth and lung metastasis researchgate.netfrontiersin.org. This anti-tumoral activity was primarily driven by macrophage reprogramming, which promoted the activation of innate and adaptive immune responses frontiersin.org. The combination of poly(I:C) and R848 showed higher efficacy in polarizing macrophages towards M1-like effectors in vitro compared to single treatments or combination with another TLR7/8 agonist, R837 bmj.comnih.govnih.gov. In vivo, this synergistic combination significantly inhibited tumor growth and metastasis in lung cancer and fibrosarcoma models bmj.comnih.govnih.gov. Regressing tumors showed increased macrophage infiltration with a higher M1:M2 ratio, recruitment of CD4+ and CD8+ T cells, and a reduction in immunosuppressive cells nih.govnih.gov.

Clinical trials have also explored the combination of this compound and/or poly-ICLC with cancer vaccines in patients with solid tumors. A Phase 1 study of CDX-1401, a dendritic cell-targeted vaccine, in combination with this compound and/or poly-ICLC (Hiltonol) in patients with advanced malignancies demonstrated that this approach was well-tolerated and elicited robust antibody and T cell responses celldex.comcornellmedicine.orgroswellpark.org. Significant anti-NY-ESO-1 antibody titers and NY-ESO-1-specific T cell responses were observed in evaluable patients celldex.comroswellpark.org. Robust immune responses were seen with CDX-1401 combined with this compound and poly-ICLC, both alone and in combination celldex.com.

Interferon-gamma (IFN-γ) Synergy

Interferon-gamma (IFN-γ) is a cytokine crucial for immune regulation, including the activation and differentiation of immune cells mdpi.com. Studies have investigated the potential synergy between this compound (a TLR7/8 agonist) and IFN-γ in activating immune cells.

In vitro studies using human acute myeloid leukemia (AML) cells and peripheral blood mononuclear cells (PBMC) showed that while this compound (R-848) alone induced low levels of IFN-γ, the presence of R-848 in co-cultures of PBMC and AML cells had a synergistic effect on IFN-γ production nih.gov. This boosted IFN-γ production was dependent on cell contact between AML cells and allogeneic PBMC nih.gov. Intracellular staining confirmed that IFN-γ was predominantly produced by NK cells, NKT cells, and T cells in these co-cultures treated with R-848, with the highest percentage in NK and NKT cell populations nih.gov. This suggests that this compound can potently activate NK and NKT cells in the presence of AML cells nih.gov.

Furthermore, research with murine dendritic cells indicated that while IFN-γ efficiently stimulated a considerable number of these cells, TLR agonists like this compound alone activated fewer cells mdpi.com. However, the combination of IFN-γ with this compound triggered a higher amount of dendritic cell activation than IFN-γ alone, suggesting a potential synergistic effect mdpi.com.

Synergistic Activation of Dendritic Cells with High Mobility Group Nucleosome Binding Domain 1 (HMGN1)

High Mobility Group Nucleosome Binding Domain 1 (HMGN1) is an alarmin and endogenous DAMP molecule that can act as an immune stimulator, promoting dendritic cell (DC) activation bmj.comresearchgate.net. HMGN1 activates antigen-presenting dendritic cells through TLR4 bmj.comgoogleapis.comresearchgate.net. Combining HMGN1 (a TLR4 ligand) with this compound (a TLR7/8 agonist) can engage multiple TLR pathways on DCs.

Studies have shown that HMGN1 and this compound (R848) synergize in activating both human monocyte-derived DCs (MoDCs) and mouse bone marrow-derived DCs (BMDCs) researchgate.netgoogleapis.comresearchgate.nettandfonline.com. This synergistic activation is accompanied by NF-κB activation and upregulation of DC surface proteins such as CD80, CD83, CD86, and HLA-DR, as well as the production of pro-inflammatory cytokines like interleukin (IL)-12, IL-1β, and tumor necrosis factor (TNF) googleapis.comtandfonline.com. The combination of HMGN1 and this compound synergistically triggers the nuclear translocation of interferon regulatory factor 3 (IRF3) and IRF7, driving the secretion of type I IFN from DCs researchgate.nettandfonline.com. Transcriptomic studies of human MoDCs revealed that the combination synergistically upregulates genes involved in DC maturation and the polarization of immune responses towards a TH1 profile researchgate.nettandfonline.com. The synergistic effect is based on the activation of multiple intracellular signaling events and culminates in the activation of multiple transcriptional factors researchgate.net. This synergistic DC activation by HMGN1 and this compound has implications for promoting optimal Th1 lineage immune responses and has shown therapeutic anti-tumor effects in mouse models researchgate.netresearchgate.net. A cancer vaccine strategy termed TheraVac, consisting of HMGN1, R848, and immune checkpoint blockade, has been shown to promote DC activation and anti-tumor immunity in mouse models bmj.comgoogleapis.com.

Advanced Delivery Systems and Formulations for Resiquimod

Strategies to Enhance Localized Immune Activation and Mitigate Systemic Effects

Systemic administration of resiquimod often leads to strong immune-related toxicities and limited therapeutic effects at the tumor site. nih.gov To overcome this, strategies focusing on localized delivery are being developed to concentrate the drug at the target tissue, thereby maximizing local immune activation while minimizing systemic exposure and associated side effects. biorxiv.orgresearchgate.netnih.gov Topical application of this compound, for instance, has demonstrated the ability to activate a local immune response in the skin, with limited systemic dissemination. nih.govresearchgate.net For injectable formulations, the goal is to design systems that allow the drug to remain localized at the injection site or target tissue, preventing rapid entry into the systemic circulation. nih.govresearchgate.net This localized approach aims to improve the therapeutic index of this compound by enhancing its effects within the tumor microenvironment while reducing the risk of systemic adverse reactions like cytokine storms. researchgate.netmdpi.com

Nanoformulations for this compound Delivery

Nanoparticle-based delivery systems have emerged as a promising approach to address the challenges associated with this compound's physicochemical properties and systemic toxicity. biorxiv.orgthno.orgacs.org These nanocarriers can improve the solubility, pharmacokinetics, and bioavailability of this compound, facilitate sustained release, reduce clearance, and enhance its accumulation at the target site. biorxiv.org Furthermore, nanoformulations can protect this compound from degradation and potentially enable targeted delivery to specific immune cells or tumor tissues. thno.orgacs.org

Liposomal Encapsulation (e.g., DSTAP-R848) for Peritoneal Metastases

Liposomal encapsulation has been explored to deliver this compound, particularly for localized treatment of peritoneal metastases. mdpi.comnih.govresearchgate.netnanomedicines.camdpi.comnih.gov A liposome-based delivery system containing 1,2-stearoyl-3-trimethylammonium-propane chloride (DSTAP), a cationic lipid, has been developed to localize this compound (R848) in the peritoneal cavity for enhancing the immune response against cancer that has spread to this area. mdpi.comnih.govresearchgate.netnanomedicines.ca

Research Findings:

Intraperitoneal injection of DSTAP-liposomes increased the peritoneal retention of R848 by 14-fold in mice compared to free R848. mdpi.comnih.govresearchgate.netnanomedicines.ca

This localized delivery led to a 5-fold decreased peak plasma concentration of R848, effectively retarding its systemic absorption. mdpi.comnih.govresearchgate.netnanomedicines.ca

Within the peritoneal cavity, DSTAP-liposomes were found in approximately 40% of dendritic cells. mdpi.comnih.govresearchgate.netnanomedicines.ca

DSTAP-R848 significantly upregulated interferon α (IFN-α) levels in the peritoneal fluid by 2-fold compared to free R848, without increasing systemic levels. mdpi.comnih.govresearchgate.netnanomedicines.ca

In a murine colorectal tumor model with peritoneal metastases, the combination of DSTAP-R848 with oxaliplatin (B1677828) effectively inhibited tumor progression, while the combination with free R848 showed only a mild effect. mdpi.comnih.govresearchgate.netnanomedicines.ca

The combination of oxaliplatin and DSTAP-R848 significantly increased the infiltration of CD8+ T cells in the peritoneal cavity, indicating an enhanced immune response against the tumor. mdpi.comnih.govresearchgate.netnanomedicines.ca

Cationic liposomal R848 formulations extended R848 retention in the peritoneum by over 10-fold and resulted in up to a 2-fold increase in IFN-α induction in the peritoneal fluid without increasing plasma levels. nih.gov

These formulations, combined with oxaliplatin in a CT26 colon cancer model, increased tumor infiltration of effector immune cells, including DCs, CD4, and CD8 T cells. nih.gov

This led to complete elimination of peritoneal carcinomatosis in 60-70% of mice, and cured mice developed specific antitumor immunity. nih.gov

Data Table:

FormulationDelivery RoutePeritoneal Retention (Fold Increase vs. Free R848)Peak Plasma Concentration (Fold Decrease vs. Free R848)Peritoneal IFN-α Upregulation (Fold Increase vs. Free R848)Effect on Tumor Progression (vs. Free R848 + Oxaliplatin)CD8+ T cell Infiltration (vs. Free R848 + Oxaliplatin)
DSTAP-R848Intraperitoneal14 mdpi.comnih.govresearchgate.netnanomedicines.ca5 mdpi.comnih.govresearchgate.netnanomedicines.ca2 mdpi.comnih.govresearchgate.netnanomedicines.caEffective inhibition mdpi.comnih.govresearchgate.netnanomedicines.caSignificantly increased mdpi.comnih.govresearchgate.netnanomedicines.ca
Cationic Liposomes + R848Intraperitoneal>10 nih.govNot specified (plasma levels not increased) nih.govUp to 2 nih.govComplete elimination in 60-70% of mice nih.govIncreased nih.gov

Poly(Lactic-co-Glycolic Acid) (PLGA) Nanoparticles

PLGA nanoparticles are widely used biodegradable polymers for drug delivery. ajopred.comnih.govnih.govmdpi.com They have been investigated for encapsulating this compound to improve its delivery and therapeutic effects. frontiersin.orgunifr.chcyclodextrinnews.comnih.gov Encapsulating this compound in a polymer matrix like PLGA can help circumvent limitations such as low encapsulation rates and rapid drug release observed with some other formulations. unifr.ch

Research Findings:

PLGA nanoparticles containing this compound have been synthesized using methods like emulsion-diffusion or emulsification solvent-evaporation techniques. frontiersin.orgcyclodextrinnews.comnih.gov

Studies have shown that PLGA nanoparticles can prolong the release kinetics of this compound in vitro. frontiersin.org

Only a small amount of R848 (9%) was released from PLGA NPs after 10 days of incubation in PBS at 37°C, with a plateau reached after 7 days. frontiersin.org

R848-loaded PLA-based nanoparticles have been developed, showing delayed macrophage activation compared to free R848, consistent with in vitro release profiles. unifr.ch

These nanoparticles were actively taken up by phagocytic immune cells and showed no impact on cell viability at tested concentrations. unifr.ch

R848-loaded PLGA nanoparticles modified with 2-hydroxypropyl-beta-cyclodextrin (B2473086) (CD@R848@NPs) were synthesized, with an average size of 376 ± 30 nm and a surface charge of 21 ± 1 mV. cyclodextrinnews.comnih.gov

CD@R848@NPs increased penetration in tumor tissues, dramatically reprogrammed M1-like macrophages, removed tumors, and prolonged survival in a murine colon adenocarcinoma model when combined with an anti-TNFR2 antibody. cyclodextrinnews.comnih.gov

Data Table:

FormulationSynthesis MethodParticle Size (nm)Zeta Potential (mV)In Vitro Release Profile (R848 release at 10 days in PBS)Effect on Macrophage Activation (vs. Free R848)In Vivo Efficacy (in specific models)
PLGA NPs (R848)Emulsion-diffusionNot specifiedNot specified9% frontiersin.orgNot specifiedPromoted efficient in vivo immune responses when co-delivered with antigen frontiersin.org
PLA-based NPs (R848)Solvent evaporation205–288 unifr.chNot specifiedDelayed release demonstrated by slower macrophage activation unifr.chSlower activation unifr.chIn vivo antitumor activity not reported in this study unifr.ch
CD@R848@NPs (PLGA)Emulsification solvent-evaporation376 ± 30 cyclodextrinnews.comnih.gov21 ± 1 cyclodextrinnews.comnih.govNot specifiedDramatically reprogrammed M1-like macrophages cyclodextrinnews.comnih.govIncreased tumor penetration, tumor removal, prolonged survival (with anti-TNFR2) cyclodextrinnews.comnih.gov

Prodrug-based Nanocarrier Delivery Systems (e.g., R848-Toco prodrug)

Prodrug strategies involve chemically modifying the parent drug to improve its properties, such as solubility, targeting, or controlled release, often by conjugating it to a carrier molecule. acs.org this compound has been developed into prodrugs to enhance its delivery via nanocarriers. researchgate.netnih.govacs.orgtandfonline.comnih.govresearchgate.net

Research Findings:

An R848-α-tocopherol (R848-Toco) conjugate has been synthesized, resulting in a lipophilic prodrug with increased lipophilicity compared to the parent drug. nih.govnih.gov

This prodrug can be formulated with a tocopherol-modified hyaluronic acid (HA-Toco) as a polymeric nano-suspension. researchgate.netnih.govtandfonline.comnih.gov

In vitro studies showed that this delivery system prolonged the release kinetics of R848 while maintaining its TLR agonist activities. researchgate.netnih.govtandfonline.comnih.gov

When administered subcutaneously, the nano-suspension formed a depot at the injection site, inducing localized immune responses without systemic expansion. nih.govnih.gov

This formulation suppressed tumor growth and recruited immune cells to the tumor in a murine model of head and neck cancer. nih.govnih.gov

In a pilot canine clinical trial of spontaneous mast cell tumors, this treatment led to a 67% response rate. nih.gov

Polymeric prodrug-based nanoparticles (e.g., PLRS nanoparticles formed from an amphiphilic prodrug of this compound) have been developed, showing self-assembly into uniform nanoparticles with a mean diameter of 35 ± 0.7 nm and a zeta potential of 4.26 ± 0.25 mV. acs.org

PLRS nanoparticles were internalized by APCs in vitro and efficiently reprogrammed M2-like TAMs into M1 macrophages and promoted APC maturation. acs.org

PLRS nanoparticles were more effective than free R848 in inhibiting tumor growth in an orthotopic 4T1 tumor model after intravenous injection and significantly reduced potential side effects. acs.org

Data Table:

FormulationProdrug ConjugateNanocarrier SystemParticle Size (nm)Zeta Potential (mV)In Vitro Release KineticsIn Vivo LocalizationIn Vivo Efficacy (in specific models)
R848-Toco + HA-Toco Nano-suspensionR848-α-tocopherolTocopherol-modified Hyaluronic AcidNot specifiedNot specifiedProlonged release researchgate.netnih.govtandfonline.comnih.govDepot effect at injection site nih.govnih.govSuppressed tumor growth, recruited immune cells (murine head and neck cancer); 67% response rate (canine mast cell tumors) nih.govnih.gov
PLRS NanoparticlesAmphiphilic R848 prodrugPolymeric self-assembly35 ± 0.7 acs.org4.26 ± 0.25 acs.orgNot specifiedNot specifiedMore effective tumor growth inhibition than free R848, reduced side effects (murine 4T1 tumor) acs.org

Nanoemulsions (NEs) for Triple-Negative Breast Cancer

Nanoemulsions are thermodynamically stable isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant molecules. They have been investigated as delivery systems for this compound, particularly for applications in cancers like triple-negative breast cancer (TNBC). biorxiv.orgresearchgate.net

Research Findings:

Nanoemulsion-based delivery systems can improve the systemic delivery, pharmacokinetics, bioavailability, and therapeutic efficacy of this compound. biorxiv.org

Encapsulating R848 in NEs can facilitate sustained release, reduce clearance, and increase half-life. biorxiv.org

R848-loaded nanoemulsions (R848-NEs) have been designed and characterized for treating triple-negative breast cancer. biorxiv.org

Incorporating a small amount of ricinoleic acid into the NE formulation improved its physical properties. biorxiv.org

NEs containing this compound have shown potential for treating TNBC by reprogramming the tumor microenvironment and inducing apoptosis in cancer cells. biorxiv.org

A gelatin nanoemulsion utilizing eugenol (B1671780) oil as the liquid phase and riboflavin-crosslinked gelatin as a scaffold has been developed for the loading and delivery of this compound, aiming to reprogram tumor-associated macrophages. researchgate.net

Data Table:

FormulationComposition (Key Components)Target ApplicationKey Benefits Observed (vs. Free R848)Specific Findings
R848-NEsR848, oil, water, surfactants (e.g., with ricinoleic acid)Triple-Negative Breast CancerImproved systemic delivery, pharmacokinetics, bioavailability, efficacy biorxiv.orgEnhanced stability, sustained release, reduced clearance, increased half-life biorxiv.org; Improved physical properties with ricinoleic acid biorxiv.org; Potential for TME reprogramming and apoptosis induction biorxiv.org
Gelatin NanoemulsionThis compound, eugenol oil, riboflavin-crosslinked gelatinTumor-Associated Macrophage ReprogrammingImproved loading and delivery researchgate.netDeveloped for reprogramming TAMs researchgate.net

Polymeric Nanocapsules for Tumor-Associated Macrophage Reprogramming

Polymeric nanocapsules are vesicular systems where the drug is confined to a cavity surrounded by a polymeric membrane. They have been investigated for delivering this compound to reprogram tumor-associated macrophages (TAMs), which play a significant immunosuppressive role in the tumor microenvironment. bmj.comfrontiersin.orgnih.govresearchgate.netdovepress.com Reprogramming TAMs towards an M1-like antitumor phenotype is a strategy to enhance cancer immunotherapy. researchgate.netbmj.comfrontiersin.orgdovepress.com

Research Findings:

Polymeric nanocapsules loaded with this compound (R848), sometimes in combination with other TLR agonists like poly(I:C), have been developed to improve drug stability and systemic toxicity. bmj.comfrontiersin.orgnih.govresearchgate.net

These nanocapsules aim to improve the ability of TLR agonists to reach their endosomal receptors and reprogram TAMs. bmj.com

Protamine-NCs loaded with poly(I:C)+R848 were selected based on their physicochemical properties and in vitro characterization, showing good biocompatibility and ability to stimulate macrophage production of T-cell attracting chemokines and induce M1-like macrophage cytotoxicity towards tumor cells. frontiersin.orgnih.govresearchgate.net

Intratumoral injection of poly(I:C)+R848-protamine-NCs significantly prevented tumor growth and lung metastasis in mouse tumor models. frontiersin.orgnih.govresearchgate.net

TAM reprogramming was confirmed by changes in macrophage markers (higher CD86, lower CD206 and Arg1) in treated mice. frontiersin.orgresearchgate.net

Intravenous administration of poly(I:C)+R848-prot-NCs coated with HA-mannose to improve TAM-targeting resulted in good antitumoral efficacy with no apparent systemic toxicity in an orthotopic murine lung cancer model. researchgate.net

Cyclodextrin-modified PLGA nanoparticles loaded with R848 (CD@R848@NPs) have also been described as a nanocapsule system for targeting tumors and reprogramming TAMs. cyclodextrinnews.comnih.govdovepress.com These nanoparticles significantly increased the number of M1 macrophages in vitro. dovepress.com

Data Table:

FormulationEncapsulated AgentsPolymeric Material (Key Component)Target Cell/ApplicationObserved Effects on MacrophagesIn Vivo Efficacy (in specific models)
Polymeric NCs (R848 ± poly(I:C))R848 (± poly(I:C))Various polymers (e.g., Protamine)Tumor-Associated MacrophagesStimulated chemokine production, induced M1-like cytotoxicity frontiersin.orgnih.govresearchgate.net; Reprogrammed TAMs in vivo frontiersin.orgresearchgate.netPrevented tumor growth and metastasis (intratumoral) frontiersin.orgnih.govresearchgate.net; Good antitumoral efficacy (intravenous with targeting) researchgate.net
CD@R848@NPs (Cyclodextrin-modified PLGA NPs)R848PLGA, CyclodextrinTumor-Associated Macrophages, TumorIncreased M1 macrophages in vitro dovepress.com; Dramatically reprogrammed M1-like macrophages in vivo cyclodextrinnews.comnih.govIncreased tumor penetration, tumor removal, prolonged survival (with anti-TNFR2) cyclodextrinnews.comnih.gov

Controlled Release Mechanisms and Depot Formulations

Controlled release mechanisms and depot formulations are crucial for maintaining therapeutic levels of this compound at a target site over an extended period, avoiding frequent administrations and potentially reducing systemic toxicity. Biodegradable polymers and encapsulation technologies are commonly explored for this purpose.

One approach involves incorporating this compound into biodegradable polymer scaffolds. For instance, acetalated dextran (B179266) (Ace-DEX) has been utilized to create nanofibrous scaffolds capable of controlled release of this compound. Studies have shown that scaffolds placed in a sham resection cavity in the brain increased and sustained the local concentration of this compound. nih.gov This sustained release was found to be necessary for generating an anti-tumor immune response in murine models of glioma resection and recurrence, leading to tumor clearance and the formation of immune memory. nih.gov

Microparticle formulations also offer controlled release properties. Electrospray has been used to encapsulate this compound in acid-sensitive microparticles composed of acetalated dextran (Ac-DEX) or Ac-DEX/Tween blends. figshare.comacs.org These microparticles demonstrated acid-sensitive release profiles, with complete drug release occurring faster at a lower pH (pH 5, mimicking the phagosomal environment) compared to physiological pH (pH 7.4). figshare.comacs.org Such a release profile is advantageous for targeting immune cells like macrophages, which internalize particles into acidic endosomes. Treatment with these Ac-DEX/Tween 80 particles elicited a significantly greater immune response in macrophages compared to free this compound. figshare.comacs.org

Nanoparticle-based carriers have also been developed to address the hydrophobicity and poor pharmacokinetics of this compound, aiming for controlled release and targeted delivery. acs.org These include liposomes and polymeric nanoparticles. acs.orgresearchgate.netnih.govunifr.chresearchgate.netacs.orgmdpi.comacs.orgdoi.org For example, thermosensitive liposomes (TSLs) have been developed for intravenous administration of this compound. doi.org These TSLs were designed to release this compound in response to local hyperthermia, allowing for targeted drug delivery and release at a heated tumor site. doi.org R848-loaded TSLs demonstrated significant drug release (80% within 5 minutes) at 42°C. doi.org

Prodrug strategies combined with nanoparticle delivery represent another avenue for controlled release. Amphiphilic prodrugs of this compound have been designed to self-assemble into nanoparticles. acs.org These nanoparticles can be internalized by antigen-presenting cells (APCs), and the drug release can be controlled by cleavable linkers incorporated into the prodrug structure. acs.orgmit.edu This approach aims to minimize premature drug release in the bloodstream and enhance delivery to target cells, thereby reducing systemic side effects while maintaining anti-tumor effects at the disease site. mit.edu

Hydrogel-based formulations are also being explored for sustained local delivery, particularly for intratumoral administration. cancer.govcancer.gov These hydrogels can provide an extended release of this compound within the tumor microenvironment, facilitating local immune activation. cancer.govcancer.gov

Novel Administration Routes and their Immunological Implications

Exploring novel administration routes for this compound is driven by the desire to maximize its therapeutic effects at specific sites while minimizing systemic exposure and associated toxicities. Different routes can target distinct immune compartments and influence the type and magnitude of the resulting immune response.

Intravenous Infusion/Injection

Intravenous administration of this compound can lead to systemic immune activation, which may be associated with significant side effects. doi.org However, when delivered via nanoparticle formulations, the systemic effects can potentially be mitigated while still achieving therapeutic outcomes. For instance, systemic delivery of R848-loaded thermosensitive liposomes (R848-TSLs) combined with local hyperthermia and an immune checkpoint inhibitor inhibited tumor growth and extended survival in mouse models of breast cancer. doi.org This suggests that nanoparticle-mediated intravenous delivery can alter the biodistribution and cellular uptake of this compound, potentially directing it towards immune cells or tumor sites while reducing widespread systemic exposure to the free drug.

Studies investigating intravenous injection of this compound encapsulated in acetalated dextran (Ac-DEX) microparticles have shown a significant reduction in parasite load in the bone marrow of mice inoculated with Leishmania, indicating a systemic immune effect against the infection. figshare.comacs.orgdtic.mil

Furthermore, intravenous administration of polymeric nanocapsules loaded with this compound and another TLR agonist, coated with hyaluronic acid-mannose for enhanced targeting of tumor-associated macrophages (TAMs), resulted in good anti-tumoral efficacy in an orthotopic murine lung cancer model with no apparent systemic toxicity. nih.gov This highlights the potential of targeted intravenous delivery systems to improve the therapeutic index of this compound.

Intratumoral Injection

Intratumoral injection delivers this compound directly into the tumor microenvironment, aiming to stimulate a local anti-tumor immune response. This route can lead to high local drug concentrations, potentially overcoming immunosuppressive mechanisms within the tumor and activating tumor-resident immune cells. frontiersin.orgfrontiersin.orgmdpi.com

Preclinical studies have demonstrated that intratumoral injection of this compound, particularly when formulated in delivery systems, can effectively inhibit tumor growth and induce immunological memory. nih.govfrontiersin.orgmdpi.com For example, intratumoral injection of polymeric nanocapsules loaded with this compound and poly(I:C) significantly prevented tumor growth and lung metastasis in mouse tumor models. nih.govfrontiersin.org This approach leverages the ability of TLR agonists to reprogram tumor-associated macrophages towards an M1-like anti-tumor phenotype, promoting the activation of innate and adaptive immune responses. frontiersin.orgmdpi.com

Intratumoral administration of a hydrogel-based sustained-release formulation of this compound is being investigated as a strategy for localized and extended immune activation within the tumor. cancer.govcancer.gov This can be particularly relevant in the context of surgical resection, where the formulation can be placed in the resection cavity to stimulate an immune response against residual tumor cells. nih.gov

Research has also shown that intratumoral injection of this compound can inhibit the growth of colon carcinoma and alter the phenotype of myeloid cells within the tumor microenvironment, leading to decreased infiltration of immature MHC-II+ macrophages and an increase in monocytes and immature MHC-II- macrophages. mdpi.com Cured mice in these studies were resistant to re-challenge, indicating the induction of a protective anti-tumor immune memory. mdpi.com

Intraperitoneal Injection

Intraperitoneal (IP) injection delivers this compound directly into the peritoneal cavity, which is particularly relevant for treating peritoneal metastases, such as those occurring in colorectal and ovarian cancers. This route allows for high local drug concentrations within the peritoneal cavity while potentially reducing systemic exposure compared to intravenous administration. researchgate.netnih.govmdpi.com

Liposome-based delivery systems have been developed to enhance the efficacy and localization of this compound in the peritoneal cavity after IP injection. Cationic liposomes containing this compound increased peritoneal retention of the compound by 14-fold and reduced peak plasma concentration by 5-fold compared to free this compound in mice. researchgate.netnih.gov These liposomes were found to be associated with dendritic cells within the peritoneal cavity, suggesting targeted delivery to key immune cells. researchgate.netnih.gov IP administration of liposomal this compound significantly upregulated interferon α (IFN-α) in the peritoneal fluid, indicating a potent local immune activation. researchgate.netnih.gov

In the context of colorectal cancer with peritoneal metastases, IP administration of liposomal this compound combined with oxaliplatin effectively inhibited tumor progression and increased the infiltration of CD8+ T cells in the peritoneal cavity, demonstrating an enhanced immune response against the tumor. researchgate.netnih.gov

For ovarian cancer with peritoneal metastases, large, anionic liposomes administered IP efficiently localized to tumor-associated macrophages (TAMs). acs.org this compound delivered via these liposomes promoted the activation of M1 macrophages and T cell infiltration within the tumor microenvironment, while reducing regulatory T cells. acs.org This targeted IP delivery of liposomal this compound significantly enhanced the efficacy of immune checkpoint blockade in syngeneic ovarian tumor models. acs.org

IP administration of this compound in a squalene-based nanoemulsion, combined with a TLR9 agonist, showed strong antitumor activity in a murine colon carcinoma model, with over 80% tumor growth inhibition. mdpi.com This combination treatment led to a significant increase in systemic TNFα production and increased CD8a expression in tumor tissues, indicating robust cell-mediated immune responses. mdpi.com

Inhaled Administration for Respiratory Mucosal Immunity

Inhaled administration of this compound is being investigated as a method to stimulate immune responses in the respiratory tract, with potential applications in infectious diseases and respiratory conditions like asthma. This route aims to deliver this compound directly to the respiratory mucosa, where it can interact with local immune cells and induce a targeted immune response. oup.comcam.ac.uknih.govresearchgate.netlungchallenge.org.ukoup.com

Studies have explored the use of nebulized this compound to induce innate immune anti-viral responses in the lungs and blood. oup.comcam.ac.uknih.govresearchgate.netlungchallenge.org.ukoup.com A human lung immune challenge model using inhaled this compound is being developed to study inflammatory mechanisms in the respiratory mucosa of healthy volunteers and individuals with asthma. oup.comcam.ac.uknih.govresearchgate.netlungchallenge.org.ukoup.com The primary outcome of such studies is often the change in biomarkers like CXCL10, which is representative of anti-viral responses. oup.comcam.ac.uknih.govresearchgate.net

Previous research has shown that intranasal administration of this compound can induce local immune responses in the nasal mucosa. oup.comnih.govoup.com Building upon this, inhaled delivery aims to target the lower airways and lungs, which present a distinct immune environment. oup.comnih.govlungchallenge.org.uk this compound delivered via nebulization has been shown to activate cells lining the nose and lungs as well as immune cells, leading to short-lived inflammation that mimics aspects of a mild viral infection. lungchallenge.org.uk This allows researchers to study immune responses in a controlled manner. lungchallenge.org.uk

Inhaled administration has the potential to stimulate antiviral responses by activating interferon production, inflammatory cytokines, and chemokines, which help recruit immune cells to the site of infection. oup.comnih.govoup.com This localized immune activation in the respiratory tract could be beneficial for preventing or treating respiratory viral infections and understanding inflammatory pathways in conditions like asthma. oup.comnih.govoup.com

Immunological Basis of Adverse Events and Safety Profile

Systemic Cytokine Production and Inflammatory Responses

Systemic administration of resiquimod rapidly induces the production of inflammatory cytokines, which is a primary contributor to potential adverse events and safety risks dovepress.com. This compound activates TLR7/8 expressing antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages, leading to the production of proinflammatory cytokines and chemokines, as well as type I interferons (IFN) oncotarget.comresearchgate.netmdpi.com. This cytokine induction is central to its mechanism of action but can also lead to systemic inflammatory responses.

Studies have shown that systemic injection of even a low dose of this compound can induce a transient upregulation of serum IFN-α oncotarget.comnih.gov. While a low dose might not induce the production of multiple proinflammatory cytokines like IL-1β and TNF-α, it can still lead to the temporal activation of plasmacytoid DCs (pDCs), which express high levels of TLR7, contributing to the selective and transient upregulation of IFN-α oncotarget.comnih.gov. Higher doses or systemic exposure can lead to more widespread cytokine production.

In a study involving topical application, detectable levels of serum IFN and interleukin-1 (IL-1) receptor antagonist were observed after the last dose of 0.25% this compound, and these levels correlated with adverse events considered attributable to systemic cytokine effects, such as fever, myalgias, arthralgias, and neutropenia nih.gov. Increases in mRNA levels for IL-6, IL-8, IFN-α, and Mx (an IFN-α-inducible protein) were also seen in dermal biopsy specimens, further indicating local and potentially systemic inflammatory signaling nih.gov.

The rapid induction of a sharp, poorly tolerated cytokine pulse upon systemic administration is thought to be related to the pharmacokinetic properties of this compound, including fast elimination leading to a high peak concentration (cmax) frontiersin.org. This contrasts with topical application, where systemic exposure is significantly lower, typically less than 1% of the applied dose, and local cytokine induction in the skin is the primary effect researchgate.netnih.gov.

Data from studies highlight the correlation between systemic cytokine levels and the occurrence of adverse events.

Cytokine/Biomarker (Serum)Correlation with Systemic Cytokine Adverse Events (P-value, Spearman rank correlation)
IFN< 0.05 nih.gov
2′,5′-AS< 0.05 nih.gov
IL-1RA< 0.05 nih.gov
NeopterinNot significant nih.gov
Cytokine mRNA (Dermal Biopsy)Correlation with Systemic Cytokine Adverse Events (P-value, Spearman rank correlation)
IL-6< 0.05 nih.gov
IL-8< 0.05 nih.gov
Mx< 0.05 nih.gov
IFN-αNot specified for correlation, but increased levels observed nih.gov

Note: Data compiled from search result nih.gov. P-values indicate statistically significant correlations.

This systemic cytokine production and subsequent inflammatory response are the root cause of many of the adverse events observed with systemic this compound administration.

Immune-related Adverse Events Associated with Systemic Administration

Systemic administration of this compound is associated with significant immune-related toxicities researchgate.netresearchgate.net. These adverse effects have been a major limitation for its systemic clinical use, often leading to dose limitations and impacting efficacy frontiersin.orgresearchgate.net.

Clinical trials involving oral this compound for chronic Hepatitis C treatment, for instance, demonstrated that effective doses caused systemic adverse effects consistent with an excess induction of inflammatory cytokines, particularly IFNα, leading to "flu-like" symptoms frontiersin.org. Similar adverse events have been observed with daily imiquimod (B1671794) use frontiersin.org.

Beyond flu-like symptoms (fever, myalgias, arthralgias), systemic administration of TLR7/8 agonists like this compound can lead to perilous effects such as cytokine release syndrome (CRS) or systemic autoimmunity researchgate.net. In animal models, systemic administration of this compound has been associated with acute sickness responses, including hypophagia, body weight loss, and decreased voluntary locomotor activity mdpi.com. A study in mice showed that systemic administration of a high dose of this compound caused transient, in vivo-detectable brain swelling and sickness behaviors such as elevated temperature and body weight loss mdpi.comresearchgate.net.

While topical application generally results in minor and largely skin-limited adverse effects, systemic exposure, even if minimal from topical application, can correlate with systemic adverse events nih.govashpublications.org.

The poor tolerability of systemic this compound is a significant challenge in harnessing its full therapeutic potential, particularly in conditions requiring systemic immune activation.

Strategies for Mitigating Immunological Toxicities through Targeted Delivery

Given the significant immunological toxicities associated with systemic this compound administration, strategies focusing on targeted delivery have been explored to improve its safety profile and therapeutic window frontiersin.orgresearchgate.netresearchgate.netacs.org. The aim is to deliver this compound specifically to target immune cells or tissues, such as antigen-presenting cells (APCs) or the tumor microenvironment, while minimizing systemic exposure and widespread immune activation acs.orgunige.ch.

Nanoparticle-based delivery systems, including liposomes and polymeric nanoparticles, have shown promise in addressing the limitations of free this compound researchgate.netresearchgate.netresearchgate.netacs.org. These systems can encapsulate this compound, improving its solubility, pharmacokinetics, and bioavailability, while also enabling targeted delivery biorxiv.orgopenaccessjournals.com.

Encapsulating this compound in nanoparticles can lead to a slower and more controlled release of the drug, which can mitigate the sharp cytokine pulse associated with free systemic administration researchgate.netunifr.ch. Studies have shown that nanoparticle-delivered this compound can activate macrophages and induce cytokine secretion, but with slower kinetics compared to free this compound researchgate.netunifr.ch.

Targeted delivery can be achieved by modifying the surface of nanoparticles with ligands that bind to specific receptors on target cells, such as macrophages or dendritic cells researchgate.netunige.chnih.gov. For example, mannosylated liposomes have been used to target tumor-associated macrophages (TAMs), leading to effective accumulation at the tumor site and reduced systemic toxicity when administered systemically researchgate.netnih.gov.

Another approach involves conjugating this compound to polymers or peptides that facilitate targeted delivery and controlled release researchgate.netresearchgate.net. Peptide-drug conjugates have been designed to be cleaved by enzymes present in the tumor microenvironment, releasing this compound specifically at the tumor site researchgate.net.

Studies using nanoparticle formulations of this compound have demonstrated reduced systemic effects, such as weight loss, while maintaining therapeutic efficacy in preclinical models thno.org. This highlights the potential of targeted delivery to limit systemic toxicity by ensuring that the drug primarily acts at the intended site thno.org.

Targeted delivery systems aim to achieve a more localized and sustained immune response, thereby enhancing the safety and efficacy of this compound for systemic applications acs.org.

Delivery StrategyMechanismPotential Benefits for Mitigating Toxicity
Liposomal encapsulationEncapsulation of this compound within lipid vesiclesImproved solubility, controlled release, potential for targeted delivery, reduced systemic exposure researchgate.netbiorxiv.orgopenaccessjournals.comijpsjournal.com
Polymeric NanoparticlesEncapsulation or conjugation of this compound with biodegradable polymersImproved pharmacokinetics, controlled release, targeted delivery to specific cells/tissues, reduced systemic toxicity researchgate.netresearchgate.netunige.chbiorxiv.orgunifr.ch
Targeted Nanoparticles (e.g., mannosylated liposomes)Surface modification with ligands for specific cell receptors (e.g., on TAMs, DCs)Enhanced accumulation at target site, reduced off-target effects and systemic immune activation researchgate.netunige.chnih.gov
Peptide-Drug ConjugatesCovalent attachment of this compound to peptides cleaved at target site (e.g., tumor microenvironment)Site-specific release of this compound, reduced systemic exposure researchgate.net

These targeted delivery strategies represent promising avenues to overcome the immunological toxicity challenges associated with systemic this compound, potentially expanding its therapeutic utility in various diseases.

Translational Research and Future Directions for Resiquimod

Exploration in New Oncological Indications and Disease Models

Resiquimod is being explored for its therapeutic potential in a variety of oncological indications beyond its initial applications. Preclinical and clinical evidence supports its investigation as an immunostimulatory agent for treating various malignancies. nih.gov

Studies have shown this compound's activity in several cancer models:

Colorectal Carcinoma: this compound has been found to reverse the inhibitory effect of oxaliplatin (B1677828) on the differentiation of myeloid-derived suppressor cells (MDSCs) into M1-like macrophages, enhancing oxaliplatin's cytotoxic effect and limiting tumor growth in mouse models. nih.govtandfonline.com

Pancreatic Ductal Adenocarcinoma (PDAC): In syngeneic orthotopic murine models of PDAC, this compound induced antitumor responses and attenuated cachexia. tandfonline.com Tumors from some PDAC cell lines responded to this compound with decreased growth, increased immune complexity, higher CD8+ T-cell infiltration, and reduced regulatory T (TREG) cells. nih.gov Stromal TLR7 expression was identified as a prerequisite for this compound responses in PDAC models. nih.gov

Triple-Negative Breast Cancer (TNBC): this compound is being investigated for TNBC, a challenging disease due to its heterogeneity and resistance to therapies. biorxiv.org Studies using nanoemulsions for this compound delivery showed modulation of key biomarkers (TLR4/7, Cyclin D1, NF-κB) and induction of autophagy and PD-L1 upregulation in TNBC cell lines, suggesting potential for combination strategies. biorxiv.orgbiorxiv.org

Lung Cancer: this compound has shown effectiveness in various cancer types, including lung cancer, where its antitumor effect is thought to involve targeting macrophages. spandidos-publications.com Intraperitoneal injection of this compound reduced tumor burden and prolonged survival in subcutaneous and metastatic lung cancer models in mice. spandidos-publications.com

Melanoma: this compound is being investigated for advanced melanoma (Stage 3 unresectable or Stage 4 metastatic), including in combination with pembrolizumab (B1139204) in clinical trials. clinicaltrials.eu Topical this compound has also shown potential as an adjuvant in melanoma treatment, promoting tumor-specific cell-mediated immune responses. mdpi.com

Prostate Cancer (PCa): While limited studies exist, this compound, as a TLR7/8 agonist, is considered to have important application prospects in cancer treatment, including potentially for PCa. dovepress.com

Bladder Cancer: Thermosensitive lipid nanoparticles loaded with this compound are being explored to promote the polarization of tumor-associated macrophages to enhance bladder cancer immunotherapy. researchgate.net

Gastric Cancer: Carboxymethylated alginate-resiquimod micelles are being investigated for their ability to reverse the immunosuppressive TME and synergistically enhance chemotherapy and immunotherapy for gastric cancer. frontiersin.org

This compound is also being explored in virus-associated tumors (such as HPV-related cancers, Epstein-Barr virus-associated cancers, and Kaposi's sarcoma), non-small cell lung cancer, and soft-tissue sarcomas. clinicaltrials.eu

Optimization of Combination Immunotherapy Regimens

Optimizing combination immunotherapy regimens involving this compound is a key area of research to enhance its antitumor efficacy. This compound's ability to activate immune cells and modulate the TME makes it a promising candidate for combination strategies. biorxiv.orgmdpi.com

Combinations being explored include:

With Vaccines: this compound is investigated as an adjuvant in cancer vaccines to enhance antigen-specific immune responses. nih.govnih.govtandfonline.comfrontiersin.org It can activate DCs, bias immune responses towards Th1 cells, and enhance antigen-specific CD8+ T-cell responses. nih.govaacrjournals.org Studies have evaluated this compound as an adjuvant for NY-ESO-1 protein vaccination in melanoma patients. nih.govaacrjournals.org

With Chemotherapy: this compound has shown synergistic effects when combined with chemotherapy agents like oxaliplatin, by reversing immunosuppression and enhancing cytotoxic effects. nih.govtandfonline.com

With Immune Checkpoint Inhibitors (ICIs): Combining this compound with ICIs, such as anti-PD-L1 or anti-PD-1 antibodies, is a promising strategy. biorxiv.orgmdpi.com this compound can induce PD-L1 expression on cancer cells, suggesting a potential for synergy with PD-L1 inhibitors to prevent immune evasion. biorxiv.org Studies have shown synergistic results with anti-PD-1 in colorectal tumor models and mouse mammary carcinoma models. mdpi.com Clinical trials are investigating this compound sulfate (B86663) in combination with atezolizumab and radiotherapy for advanced solid tumors, and with pembrolizumab for advanced melanoma. clinicaltrials.eu

With Other TLR Agonists: Combining this compound (TLR7/8 agonist) with other TLR agonists, such as poly(I:C) (TLR3 agonist) or CpG ODNs (TLR9 agonists), is being investigated to enhance immune activation and reprogram the TME. mdpi.comfrontiersin.org Studies have shown superior therapeutic efficacy of combining poly(I:C) with this compound in preclinical lung tumor models, primarily driven by macrophage reprogramming. frontiersin.org

With Photothermal Therapy: Combining this compound with photothermal therapy using nanocarriers has shown potential to eradicate tumors, prevent metastatic dissemination, and mediate abscopal effects, suggesting potential for combination with ICBs. tandfonline.commdpi.com

Selecting the appropriate tumor type and TLRs, and using combinatorial approaches, are considered crucial for effective TLR-based immunotherapy. mdpi.com

Biomarker Identification for Predicting Response to this compound

Identifying biomarkers that can predict a patient's response to this compound is important for patient stratification and optimizing treatment strategies. While the search results provide general information about biomarkers in cancer immunotherapy and predicting response to ICIs, specific biomarkers for predicting response solely to this compound are not explicitly detailed. jci.orgplos.orgfrontiersin.org

However, research into the mechanisms of this compound action and its effects on the TME provides insights into potential biomarker candidates:

TLR Expression: As this compound acts through TLR7 and TLR8, the expression levels of these receptors on immune cells (DCs, macrophages, B-cells) and potentially tumor or stromal cells could be relevant. Stromal TLR7 expression was found to be a prerequisite for this compound responses in PDAC models. nih.gov

Immune Cell Infiltration and Polarization: The presence and activation status of immune cells within the TME, such as CD8+ T cells, MDSCs, and macrophages (M1 vs. M2 phenotype), are modulated by this compound and could serve as predictive biomarkers. nih.govtandfonline.comresearchgate.netacs.org

Cytokine and Chemokine Profiles: this compound induces the production of various cytokines (e.g., IFN-α, TNF-α, IL-6, IL-8, IL-12) and chemokines. agscientific.comresearchgate.net The baseline levels or the changes in the levels of these molecules upon this compound administration could potentially predict response.

PD-L1 Expression: this compound can induce PD-L1 upregulation on cancer cells, suggesting that baseline PD-L1 expression or its modulation by this compound might be relevant for predicting response, especially in combination therapies with anti-PD-L1. biorxiv.orgbiorxiv.org

Autophagy Markers: this compound has been shown to induce autophagy in cancer cell lines, and markers related to autophagy (e.g., LC3II, p62, Beclin-1) could potentially be explored as predictive biomarkers. biorxiv.orgbiorxiv.org

Further research is needed to specifically identify and validate robust biomarkers for predicting clinical response to this compound as a monotherapy or in combination regimens.

Mechanistic Studies on Overcoming Resistance to Existing Immunotherapies

This compound's ability to modulate the immune system and the TME suggests a role in overcoming resistance to existing immunotherapies, particularly ICIs. Resistance to ICIs can arise from various mechanisms, including a lack of immune cell infiltration, an immunosuppressive TME, and the inability to initiate an effective antitumor immune response. mdpi.comfrontiersin.org

This compound can potentially overcome these resistance mechanisms through:

Remodeling the Tumor Microenvironment: this compound can reprogram the TME by activating immune cells, promoting the differentiation of MDSCs into more immunostimulatory cells like macrophages and DCs, and skewing macrophage polarization towards an M1 phenotype. tandfonline.comresearchgate.netacs.orgresearchgate.net This can help to counteract the immunosuppressive elements within the TME that contribute to resistance. researchgate.net

Enhancing Immune Cell Infiltration and Activation: By stimulating the production of pro-inflammatory cytokines and chemokines, this compound can enhance the recruitment and activation of effector T cells, such as CD8+ T cells, into the tumor site. nih.govacs.orgresearchgate.net Increased infiltration of cytotoxic T cells is associated with improved responses to immunotherapy. acs.org

Promoting Antigen Presentation: this compound activates DCs and enhances their maturation and antigen-presenting capabilities, which is crucial for initiating and sustaining T-cell responses against tumor antigens. agscientific.comnih.govaacrjournals.org This can help overcome resistance related to poor antigen presentation.

Modulating Immunosuppressive Cells: this compound can reduce the immunosuppressive effects of MDSCs and regulatory T cells (Tregs), which are known to contribute to resistance to immunotherapy. researchgate.net

Inducing Immunogenic Cell Death: Some combination strategies involving this compound, such as with oxaliplatin or photothermal therapy, can induce immunogenic cell death, leading to the release of tumor-associated antigens and danger signals that further stimulate the immune response. tandfonline.comresearchgate.netnih.gov

Mechanistic studies are ongoing to fully understand how this compound precisely interacts with the complex TME and immune regulatory pathways to overcome resistance to existing treatments. frontiersin.org

Advancements in Targeted Delivery and Immunological Compartmentalization

Advancements in targeted delivery systems are crucial for maximizing this compound's therapeutic efficacy while minimizing systemic exposure and potential side effects. mdpi.comresearchgate.net Targeted delivery can help to concentrate this compound within the tumor microenvironment or specific immune cell populations, enhancing local immune activation and immunological compartmentalization. researchgate.netnih.gov

Strategies for targeted delivery and compartmentalization include:

Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as polymeric nanoparticles, lipid nanoparticles, nanoemulsions, or micelles, is a widely explored approach. biorxiv.orgbiorxiv.orgresearchgate.netfrontiersin.orgmdpi.comfrontiersin.orgacs.orgresearchgate.netmdpi.comunige.ch These nanocarriers can improve this compound's solubility, stability, and controlled release, and can be designed to target tumor cells or tumor-associated immune cells. biorxiv.orgbiorxiv.orgresearchgate.netmdpi.com

Tumor-Activated Prodrugs and Peptide Conjugates: Developing prodrugs or conjugating this compound to tumor-activated cell-penetrating peptides allows for selective release of the active drug within the tumor tissue, significantly increasing tumor tissue concentration while minimizing exposure to normal tissues. tandfonline.comacs.orgresearchgate.netnih.gov

Liposomal Delivery: Liposome-based delivery systems, particularly cationic liposomes, have been developed to localize this compound in specific anatomical compartments, such as the peritoneal cavity for treating peritoneal metastases, increasing local retention and reducing systemic absorption. nih.govresearchgate.net

Formulations for Local Application: For certain indications like skin cancers or mucosal infections, topical application of this compound gel or other formulations allows for local immune activation with reduced systemic exposure. nih.govmdpi.comtandfonline.comresearchgate.netresearchgate.net

Immunological Compartmentalization: Targeted delivery strategies aim to achieve immunological compartmentalization by directing this compound to specific immune cells (e.g., macrophages, DCs) or anatomical sites (e.g., tumor, lymph nodes) to trigger desired immune responses locally. frontiersin.orgresearchgate.netnih.gov

These advancements in delivery systems are critical for improving the pharmacokinetics and pharmacodynamics of this compound, potentially enhancing its efficacy and safety profile. researchgate.net

Table 1: Examples of Targeted Delivery Approaches for this compound

Delivery SystemTarget/CompartmentObserved BenefitSource
NanoemulsionsMacrophages, Cancer CellsEnhanced stability and delivery, modulation of biomarkers, induction of autophagy biorxiv.orgbiorxiv.orgresearchgate.net
PLA-based NanoparticlesImmune CellsImproved encapsulation, modulated release, macrophage activation researchgate.netunige.ch
Tumor-Activated Peptide ConjugateTumor TissueSelective delivery, increased tumor concentration researchgate.netnih.gov
Liposomes (Cationic)Peritoneal Cavility (PerC)Increased peritoneal retention, reduced systemic absorption nih.govresearchgate.net
Polymeric NanocapsulesTumor-Associated MacrophagesImproved targeting, macrophage reprogramming, reduced side effects frontiersin.org
Polymeric Prodrug NanoparticlesAntigen-Presenting CellsReprogramming of TAMs, enhanced T-cell infiltration, reduced systemic side effects acs.org
Carboxymethylated alginate micellesTumor MicroenvironmentReversal of immunosuppression, synergistic enhancement of therapy frontiersin.org
Thermosensitive Lipid NanoparticlesTumor-Associated MacrophagesPromotion of macrophage polarization researchgate.net

Development of this compound Analogs with Enhanced Immunological Profiles

The development of this compound analogs focuses on creating compounds with potentially enhanced immunological profiles, including improved potency, altered TLR specificity, or better pharmacokinetic properties, to overcome limitations of the parent compound. nih.govnih.gov

Research in this area includes:

Modified Imidazoquinolines: this compound is a member of the imidazoquinoline family, and research continues on developing related synthetic immune response modifiers. agscientific.comresearchgate.netnih.govresearchgate.net

Analogs with Altered Pharmacokinetics: Efforts are underway to design imidazoquinolines with improved pharmacokinetic properties, such as longer exposure and slower, more extended cytokine release, potentially leading to a more sustained and tolerable immune activation compared to the sharp, transient pulse seen with this compound. nih.gov This can involve strategies like conjugating imidazoquinolines to carriers like macrolides to influence their partitioning and direct them to target compartments. nih.gov

Analogs with Differential TLR Activation: While this compound activates both TLR7 and TLR8 in humans, some analogs might exhibit preferential activation of one receptor over the other, which could lead to distinct immunological outcomes. spandidos-publications.comnih.gov Studies have shown that some newly designed imidazoquinolines induce significantly less TNFα compared to IFNα, consistent with higher specificity for human TLR7. nih.gov

Analogs for Specific Delivery Systems: Analogs might be designed with properties that make them more suitable for encapsulation in specific delivery systems, such as nanoparticles or liposomes, to improve their targeted delivery and efficacy. unige.ch

The goal of developing this compound analogs is to create next-generation TLR agonists with optimized properties for cancer immunotherapy, addressing challenges such as systemic toxicity and the need for localized immune activation. researchgate.netnih.gov

Role of this compound in Immunoprevention and Immunological Conditioning

This compound's immunostimulatory properties suggest potential roles in immunoprevention and immunological conditioning, aiming to prime the immune system to prevent tumor development or enhance the effectiveness of subsequent therapies. uni-heidelberg.de

Potential applications in this domain include:

Vaccine Adjuvant for Immunoprevention: this compound's ability to enhance antigen-specific T-cell responses and promote Th1 immunity makes it a candidate as a vaccine adjuvant for preventing certain cancers, particularly those associated with viral infections like HPV. agscientific.comnih.govtandfonline.comfrontiersin.orguni-heidelberg.de Topical application of this compound has been explored for its potential in preventing epithelial viral infections. researchgate.net

Immunological Conditioning before Therapy: this compound could be used to condition the immune microenvironment prior to administering other therapies, such as chemotherapy or ICIs, to improve the initial immune response and potentially overcome primary resistance. researchgate.netmdpi.com By activating innate immune cells and promoting a pro-inflammatory environment, this compound could make the TME more receptive to subsequent immunotherapies.

Treatment of Precancerous Lesions: Topical this compound has been tested as a standalone therapeutic intervention for actinic keratosis, a common precancerous lesion of the skin, demonstrating its potential in preventing the progression to squamous cell carcinoma. nih.govresearchgate.netuzh.ch

Modulating Barrier Immunity: As the skin is a unique immune organ, innate immune adjuvants like this compound acting on the cutaneous immune network can lead to the regression of certain skin cancers, highlighting their role in modulating barrier immunity for potential immunoprevention strategies. cornell.edu

Further research is needed to fully delineate the role of this compound and its analogs in immunoprevention strategies and as immunological conditioning agents to improve long-term outcomes in cancer.

Q & A

Q. What are the primary molecular mechanisms by which Resiquimod activates immune responses?

this compound binds to Toll-like receptors 7/8 (TLR7/8), triggering MyD88-dependent signaling. This activates NF-κB and interferon regulatory factors (IRFs), leading to cytokine upregulation (e.g., TNF-α, IFN-α, IL-12). Key experimental methods to validate this include:

  • Luciferase reporter assays to measure NF-κB activation .
  • Western blotting to detect phosphorylated p65 (a subunit of NF-κB) and nuclear translocation .
  • RNA interference (RNAi) to confirm pathway dependency (e.g., p65 knockdown reduces CCL2 expression in SH-SY5Y cells) .

Q. Which in vitro models are suitable for studying this compound's immunomodulatory effects?

Common models include:

  • Peripheral blood mononuclear cells (PBMCs) : Used to assess cytokine profiles (e.g., IFN-α induction via ELISA) and Fcγ receptor modulation (via flow cytometry) .
  • SH-SY5Y neuroblastoma cells : To study NF-κB-dependent chemokine induction (e.g., CCL2) using qPCR and ELISA .
  • Myeloid-derived suppressor cells (MDSCs) : Differentiated into dendritic cells/macrophages using this compound (0.1–10 µM), validated via flow cytometry for surface markers like CD11b and CD14 .

Q. How do species-specific differences in TLR7/8 expression affect this compound studies?

this compound activates both TLR7 and TLR8 in humans but only TLR7 in mice. Researchers must:

  • Use TLR7/8 knockout models (e.g., TLR7-deficient mice) to isolate receptor-specific effects .
  • Cross-validate findings in human PBMCs and murine splenocytes to account for translational limitations .

Advanced Research Questions

Q. How can contradictory data on this compound-induced cytokine profiles be resolved?

Discrepancies arise from concentration-dependent effects and cell-type specificity. For example:

  • In SH-SY5Y cells, this compound (1–10 µM) strongly induces CCL2 but not CXCL8/10 .
  • In PBMCs, low doses (1 µM) modulate FcγRIIa/b expression, while higher doses (10 µM) saturate responses . Methodological recommendations :
  • Perform dose-response curves (e.g., 0.01–100 µM) and time-course experiments (1–24 h) .
  • Use multiplex cytokine arrays to capture broad profiles .

Q. What experimental strategies optimize this compound's antitumor efficacy in vivo?

Key approaches include:

  • Dosing schedules : In medulloblastoma models, 3 doses (10, 12, and 14 days postnatal) extended survival from 14.5 to 37 days, while prolonged regimens (e.g., every 48 h) showed reduced efficacy due to TAM exhaustion .
  • Combination therapies : Synergy with anti-HER2 antibodies (e.g., 4D5) in CT26-HER2/neu tumors reduces tumor growth via enhanced antibody-dependent cellular cytotoxicity (ADCC) .
  • Localized delivery : Controlled release scaffolds (e.g., Ace-Resi/fast) in glioblastoma models sustain brain concentrations of this compound, measured via LC-MS/MS .

Q. How does this compound modulate tumor-associated macrophages (TAMs) in dynamic microenvironments?

this compound repolarizes TAMs toward pro-inflammatory phenotypes:

  • Rapid induction of VCAM-1 (within 6 h) promotes immune cell infiltration .
  • Delayed TAM proliferation (peaking at 14 days) correlates with reduced immunosuppressive markers (e.g., Arg1) . Key techniques :
  • Single-cell RNA sequencing to track TAM subsets.
  • Immunohistochemistry for markers like CD68 (pan-macrophage) and CD163 (M2-like) .

Q. What are the limitations of this compound in preclinical neuroimmunology studies?

Challenges include:

  • Blood-brain barrier (BBB) penetration : Systemic administration achieves low brain concentrations (<1 ng/g tissue), necessitating intracerebral delivery .
  • Off-target effects : Prolonged use may induce neuroinflammation via CCL2/CCR2 axis activation . Solutions :
  • Use deuterated analogs (e.g., this compound-d5) to improve pharmacokinetics .
  • Pair with checkpoint inhibitors (e.g., TIM-3 blockers) to mitigate exhaustion .

Data Interpretation and Validation

Q. How should researchers address variability in this compound's effects across immune cell subtypes?

  • Stratify cell populations : Sort PBMCs into monocytes, B cells, and T cells via CD14/CD19/CD3 markers before treatment .
  • Cross-species validation : Compare human TLR8 responses with murine models lacking TLR8 .

Q. What are the critical controls for this compound experiments?

Essential controls include:

  • TLR7/8 inhibitors (e.g., chloroquine) to confirm receptor specificity .
  • MyD88-deficient cells to validate pathway dependency .
  • Vehicle controls (e.g., DMSO) to exclude solvent effects .

Tables for Key Experimental Parameters

Parameter In Vitro In Vivo
Effective Concentration0.1–10 µM (PBMCs) 2 mg/kg (mice)
Peak Cytokine Induction6–12 h (CCL2 in SH-SY5Y) 24 h (TNF-α in serum)
Critical AssaysLuciferase reporter, RNAi LC-MS/MS for tissue quantification

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resiquimod
Reactant of Route 2
Resiquimod

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.